DBCO-PEG6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIACZLTEDAJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Aqueous Environment: A Technical Guide to DBCO-PEG6-amine Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of DBCO-PEG6-amine in aqueous buffers, a critical parameter for its effective use in bioconjugation, drug delivery, and proteomics. While precise quantitative values for the solubility of this compound are not extensively published, this guide synthesizes available information on closely related compounds and outlines detailed experimental protocols for its determination.
Understanding the Solubility of this compound
This compound is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with a primary amine for conjugation to various functional groups. The inclusion of a hexaethylene glycol (PEG6) spacer is a key design feature aimed at improving the molecule's properties, most notably its aqueous solubility.[1][2][3] The hydrophilic nature of the PEG chain helps to overcome the inherent hydrophobicity of the DBCO moiety, facilitating its use in biological applications that are predominantly carried out in aqueous environments.[4][5]
Factors Influencing Solubility
The solubility of this compound in aqueous buffers is influenced by several factors:
-
pH: The primary amine group in this compound has a pKa that will determine its protonation state at a given pH. In buffers with a pH below its pKa, the amine group will be protonated, forming a positively charged ammonium ion, which generally increases aqueous solubility.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. While common buffers like phosphate-buffered saline (PBS), TRIS, and HEPES are generally compatible, high salt concentrations can sometimes lead to "salting out" effects, reducing the solubility of organic molecules.
-
Temperature: Solubility is temperature-dependent, though the effect may be less pronounced for highly soluble compounds. For molecules that require initial dissolution in an organic solvent, temperature can play a role in the stability of the stock solution.
-
Presence of Co-solvents: For many bioconjugation reactions, this compound is first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution, which is then added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be carefully controlled to avoid precipitation of proteins or other biomolecules.
Expected Solubility Behavior
While specific quantitative data for this compound is scarce, the general consensus is that the PEG6 linker significantly enhances its water solubility compared to non-PEGylated DBCO derivatives. For context, a closely related compound, DBCO-PEG4-Maleimide, has been reported to be soluble in aqueous buffers up to 6.6 mM. It is important to note that at higher concentrations, the solution may initially appear cloudy.
For practical purposes, this compound is often handled by preparing a high-concentration stock solution in an organic solvent. For instance, the related compound DBCO-PEG6-NHS ester is soluble in DMSO at a concentration of 50 mg/mL (approximately 67.77 mM).
Quantitative Solubility Data Summary
| Compound | Buffer/Solvent | Temperature (°C) | Reported Solubility |
| This compound | Aqueous Buffers (e.g., PBS) | Ambient | Expected to be soluble, but quantitative data is not widely published. |
| DBCO-PEG6-NHS ester | DMSO | Ambient | 50 mg/mL (67.77 mM) |
Experimental Protocols for Solubility Determination
To obtain reliable and accurate solubility data for this compound in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocols describe the shake-flask method for determining thermodynamic solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Workflow for Aqueous Solubility Determination
The overall workflow for determining the aqueous solubility of this compound is depicted below.
Detailed Methodology: Shake-Flask Method
This protocol provides a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Water-miscible organic solvent (e.g., DMSO) for stock solution preparation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.
-
Securely cap the tube.
-
-
Equilibration:
-
Place the tube in a shaker/incubator set to a constant temperature (e.g., 25°C).
-
Shake the mixture for 24 to 48 hours to ensure that equilibrium between the solid and dissolved compound is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.
-
Quantification by HPLC
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of standard solutions of known concentrations by serially diluting the stock solution with the mobile phase to be used for the HPLC analysis.
-
-
HPLC Analysis:
-
Inject the filtered supernatant and the series of standard solutions onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength where the DBCO group has a strong absorbance (typically around 309 nm).
-
Record the peak area for each injection.
-
-
Calculation of Solubility:
-
Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by comparing its peak area to the calibration curve.
-
The determined concentration represents the aqueous solubility of this compound in the tested buffer and can be expressed in units such as mg/mL or mM.
-
Logical Relationships in Bioconjugation Strategy
The decision to use this compound and the considerations for its solubility are part of a larger logical framework in designing a bioconjugation experiment. The following diagram illustrates these relationships.
Conclusion
This compound is a valuable tool for researchers in various fields, offering the benefits of copper-free click chemistry with enhanced aqueous solubility due to its PEG6 spacer. While specific quantitative solubility data remains to be extensively published, this guide provides a framework for understanding its solubility characteristics and offers detailed protocols for its experimental determination. By carefully considering the factors that influence solubility and by performing rigorous experimental validation, researchers can confidently and effectively utilize this compound in their aqueous-based bioconjugation applications.
References
A Technical Deep Dive into the Amine-Reactive Functionality of DBCO-PEG6-Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core amine-reactive functionality of the versatile bifunctional linker, DBCO-PEG6-amine. Designed for professionals in research, discovery, and drug development, this document provides a comprehensive overview of its chemical properties, reaction kinetics, and practical applications in bioconjugation. We will delve into detailed experimental protocols, present quantitative data in a clear, tabular format, and visualize key processes to empower your scientific endeavors.
Core Concepts: Unpacking the Functionality of this compound
This compound is a heterobifunctional linker that possesses two distinct reactive moieties separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This strategic design imparts unique advantages for bioconjugation.
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the cornerstone of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). It reacts with high efficiency and specificity with azide-containing molecules to form a stable triazole linkage. This bioorthogonal reaction proceeds readily in aqueous environments and within physiological conditions, making it ideal for labeling and conjugating biomolecules in living systems.
-
Primary Amine (-NH2) Group: The terminal primary amine serves as a versatile nucleophile, readily reacting with a variety of electrophilic functional groups. This amine-reactive handle is the focus of this guide and provides a gateway for conjugation to a vast array of biomolecules and surfaces. The primary amine of this compound can react with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes)[1].
-
Polyethylene Glycol (PEG6) Spacer: The hydrophilic PEG6 linker enhances the aqueous solubility of the molecule and its conjugates. Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the conjugated partners and reducing the potential for non-specific interactions[2][3].
Physicochemical and Technical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₅N₃O₈ | [1] |
| Molecular Weight | 611.73 g/mol | [4] |
| Purity | Typically >95% (determined by HPLC) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at -20°C, protected from light |
The Amine-Reactive Chemistry of this compound
The terminal primary amine of this compound is a potent nucleophile that readily participates in covalent bond formation with various electrophilic partners. The most common and well-characterized reaction is with N-hydroxysuccinimide (NHS) esters.
Reaction with N-Hydroxysuccinimide (NHS) Esters
The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation. It proceeds via a nucleophilic acyl substitution mechanism to form a stable and irreversible amide bond. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group.
Reaction Kinetics and Influencing Factors
The efficiency of the amine-NHS ester reaction is governed by several factors, most notably pH.
-
pH: The reaction is highly pH-dependent. The reactive species is the unprotonated amine. At a pH below the pKa of the amine, it is predominantly protonated (-NH₃⁺) and non-nucleophilic. As the pH increases, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the conjugation reaction. However, NHS esters are susceptible to hydrolysis, which is also accelerated at higher pH. Therefore, a compromise is necessary. The optimal pH for the reaction of primary amines with NHS esters is typically in the range of 8.3-8.5.
-
Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. This underscores the importance of using freshly prepared NHS ester solutions and carefully controlling the reaction pH.
The following table summarizes the key parameters influencing the amine-NHS ester conjugation reaction.
| Parameter | Recommended Condition/Value | Rationale | Reference(s) |
| pH | 8.3 - 8.5 | Balances amine nucleophilicity and NHS ester stability. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize side reactions and hydrolysis. | |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Sufficient time for the reaction to proceed to completion. | |
| Buffer | Amine-free buffers (e.g., 0.1 M sodium bicarbonate, 0.1 M sodium phosphate) | Avoids competition for the NHS ester. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein functionalized with an NHS ester.
Materials and Reagents
-
This compound
-
NHS ester-functionalized protein (or other biomolecule)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Experimental Workflow
Step-by-Step Procedure
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Prepare Protein Solution: Dissolve the NHS ester-functionalized protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess, unreacted this compound and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Quantification and Characterization of Conjugates
Accurate characterization of the resulting conjugate is crucial to ensure its quality and functionality.
Quantification of Conjugation Efficiency
The efficiency of the conjugation reaction, often expressed as the Degree of Labeling (DOL), can be determined using UV-Vis spectroscopy. The consumption of the DBCO group can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm.
Protocol for DOL Determination:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the concentration of conjugated DBCO using its molar extinction coefficient at 309 nm (ε₃₀₉ ≈ 12,000 M⁻¹cm⁻¹).
-
The DOL is the molar ratio of DBCO to the protein.
Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for characterizing the purity and identity of the conjugate.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the conjugated protein from the unconjugated protein and other impurities. The increased hydrophobicity of the DBCO-PEG6 moiety typically leads to a longer retention time for the conjugate.
-
Mass Spectrometry (MS): Provides an accurate mass determination of the conjugate, confirming the successful attachment of the this compound linker.
The following table summarizes the analytical techniques for conjugate characterization.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Quantify Degree of Labeling (DOL) | Absorbance peak at ~309 nm confirms DBCO presence. |
| RP-HPLC | Assess purity and separate conjugate from unconjugated protein | A new peak with a longer retention time corresponding to the conjugate. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm molecular weight of the conjugate | A mass shift corresponding to the addition of the this compound moiety. |
Logical Relationships in Bioconjugation Strategy
The successful application of this compound in a bioconjugation strategy involves a series of logical considerations and steps, from initial design to final characterization.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its terminal primary amine provides a reliable and efficient handle for conjugation to a wide range of biomolecules through well-established amine-reactive chemistries. By understanding the principles of its reactivity, optimizing reaction conditions, and employing robust analytical techniques for characterization, scientists can confidently leverage the capabilities of this linker to advance their research and develop innovative diagnostics and therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this compound in your bioconjugation workflows.
References
An In-depth Technical Guide to DBCO-PEG6-Amine for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG6-amine, a key reagent in copper-free click chemistry, tailored for professionals in research and drug development. It details the underlying chemical principles, presents quantitative data, offers detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and practical application of this powerful bioconjugation tool.
Introduction to Copper-Free Click Chemistry and the Role of this compound
Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized the field of bioconjugation.[1] It enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, which are a significant limitation of the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] The bioorthogonal nature of SPAAC, meaning the reacting moieties do not interfere with native biological processes, makes it an invaluable tool for in vivo studies, drug delivery, and diagnostics.[3][]
At the heart of SPAAC is the reaction between a strained cyclooctyne and an azide.[3] Dibenzocyclooctyne (DBCO) is a highly reactive cyclooctyne derivative due to its significant ring strain, which dramatically lowers the activation energy for the cycloaddition reaction with azides, leading to rapid and efficient bond formation under physiological conditions.
This compound is a heterobifunctional linker that incorporates three key components:
-
DBCO group: The reactive engine for the copper-free click reaction with azide-functionalized molecules.
-
PEG6 spacer: A hexaethylene glycol spacer that enhances hydrophilicity, improves solubility in aqueous buffers, and provides a flexible connection to minimize steric hindrance between conjugated molecules.
-
Amine group (-NH2): A versatile functional handle for conjugation to various electrophilic groups, such as carboxylic acids and activated esters (e.g., NHS esters), allowing for the attachment of a wide range of biomolecules.
This combination makes this compound a powerful tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
Core Principles and Reaction Mechanism
The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide, forming a stable triazole linkage. The reaction is driven by the release of ring strain in the DBCO molecule, allowing it to proceed spontaneously at room temperature and neutral pH.
Quantitative Data
The efficiency and speed of SPAAC reactions are critical for their successful application. The following tables summarize key quantitative data related to DBCO reagents.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Table 2: Stability of a DBCO-acid derivative in Aqueous Solutions
| pH | Temperature | Incubation Time | Estimated % Remaining | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
This data is for DBCO-NHCO-PEG4-acid and serves as a guideline. For critical applications, it is recommended to perform an in-house stability study.
Experimental Protocols
General Protocol for Protein Labeling with DBCO-PEG6-NHS Ester
This protocol describes the labeling of a protein with this compound by first converting the amine to an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of DBCO-PEG6-NHS Ester:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMSO or DMF.
-
Add a suitable base (e.g., triethylamine) and stir at room temperature for 1-2 hours to form the DBCO-PEG6-NHS ester.
-
-
Protein Labeling:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Add a 10- to 20-fold molar excess of the freshly prepared DBCO-PEG6-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column.
-
SPAAC Reaction with an Azide-Modified Biomolecule
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled protein with a 2-4 fold molar excess of the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting conjugate using chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Purification and Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and characterization of DBCO-conjugated molecules.
Protocol for RP-HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point for method development.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and ~309 nm (for the DBCO group). A shift in retention time compared to the unconjugated protein confirms successful labeling.
Determination of Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per protein, can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm and 309 nm.
Applications in Drug Development
The unique properties of this compound make it a valuable reagent in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The SPAAC reaction allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is an ideal linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.
-
Targeted Drug Delivery: The amine group can be used to attach targeting ligands, while the DBCO group can be used to conjugate therapeutic payloads or imaging agents.
-
Molecular Imaging: this compound can be used to label biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo tracking and diagnostic applications.
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to facilitate rapid and specific covalent bond formation under biocompatible conditions through copper-free click chemistry has opened up new avenues for the creation of sophisticated bioconjugates. The inclusion of a hydrophilic PEG spacer and a reactive amine handle further enhances its utility, making it a valuable reagent for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.
References
DBCO-PEG6-amine as a heterobifunctional crosslinker
An In-Depth Technical Guide to DBCO-PEG6-amine as a Heterobifunctional Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the advancing fields of bioconjugation, proteomics, and targeted therapeutics, the precise and stable linkage of distinct molecular entities is paramount. Heterobifunctional crosslinkers are indispensable tools designed for this purpose, featuring two different reactive groups at the ends of a spacer arm.[1][2] This unique architecture enables sequential, controlled reactions, minimizing the formation of undesirable homodimers and polymers.[2]
This guide provides a comprehensive technical overview of this compound, a versatile heterobifunctional crosslinker. This molecule integrates three key components:
-
A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
-
A flexible hexaethylene glycol (PEG6) spacer.
-
A nucleophilic primary Amine (NH2) group.
The strategic combination of these functionalities makes this compound a powerful reagent for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), with enhanced stability and solubility.[3][4]
Core Properties and Specifications
Quantitative data for this compound has been compiled from various suppliers to provide a clear summary of its physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Name | N/A (Systematic IUPAC names vary) | |
| Synonyms | DBCO-PEG6-NH2 | |
| CAS Number | 2353409-98-8 | |
| Molecular Formula | C₃₃H₄₅N₃O₈ | |
| Molecular Weight | ~611.74 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, desiccated, and protected from light | |
| Shipping Conditions | Typically shipped at ambient temperature |
Mechanism of Action
The utility of this compound stems from its dual, orthogonal reactivity, allowing for a two-stage conjugation strategy.
The Amine-Reactive Moiety
The terminal primary amine group is a potent nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds. Its most common application involves reacting with N-hydroxysuccinimide (NHS) esters or carboxylic acids (activated with carbodiimides like EDC) to form a stable amide bond. This reaction is highly efficient under neutral to slightly basic conditions (pH 7-9).
The Bioorthogonal DBCO Moiety
The dibenzocyclooctyne (DBCO) group is the cornerstone of copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the cyclooctyne enables it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper(I) catalyst. This bioorthogonality is a major advantage, as neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, allowing for precise conjugation in complex environments, including within living cells. The reaction forms a stable triazole linkage.
The Role of the PEG6 Spacer
The hexaethylene glycol (PEG6) spacer is not merely a linker; it confers several critical advantages to the final conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and any hydrophobic molecules attached to it.
-
Reduced Aggregation: For large biomolecules like antibodies, attaching hydrophobic payloads can induce aggregation. The PEG spacer helps mitigate this effect, improving the stability and homogeneity of the conjugate.
-
Minimized Steric Hindrance: The long, flexible chain provides adequate spacing between the conjugated molecules, ensuring that their biological activity and binding capabilities are not compromised.
-
Reduced Immunogenicity: PEGylation can shield conjugated molecules from recognition by the immune system, potentially increasing their circulation half-life in vivo.
Caption: Reaction scheme of this compound.
Experimental Protocols
The following sections provide a generalized workflow and detailed protocols for using this compound and related reagents. Optimization is often required for specific applications.
General Experimental Workflow
The most common strategy for using a heterobifunctional crosslinker involves a sequential, two-step process to ensure specificity and minimize side reactions. This involves activating the first molecule, purifying the intermediate, and then reacting it with the second molecule.
Caption: General workflow for bioconjugation.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a DBCO moiety using a commercially available DBCO-PEG6-NHS ester. This creates a DBCO-activated protein ready for reaction with an azide-modified molecule.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).
-
DBCO-PEG6-NHS Ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin columns or dialysis equipment.
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG6-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the DBCO-PEG6-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS). The resulting DBCO-conjugated protein is now ready for the click chemistry step.
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between the DBCO-labeled protein from Protocol 1 and an azide-functionalized molecule.
Materials:
-
Purified DBCO-conjugated protein solution.
-
Azide-functionalized molecule (e.g., small molecule drug, peptide, oligonucleotide).
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.
-
Click Reaction: Mix the DBCO-conjugated protein with the azide-functionalized molecule. A 2 to 4-fold molar excess of the smaller molecule (e.g., azide-oligo) is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture. Typical reaction times are 4-12 hours, but incubating overnight at 4°C can improve efficiency. The reaction can be performed at temperatures from 4°C to 37°C.
-
Final Purification: After incubation, the final conjugate must be purified to remove any unreacted azide-molecule. The choice of method depends on the properties of the conjugate and contaminants.
-
Size-Exclusion Chromatography (SEC): Effective for separating a large protein conjugate from a smaller unreacted molecule.
-
Reverse-Phase HPLC (RP-HPLC): Useful for high-resolution purification.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.
-
-
Characterization: The final purified conjugate should be characterized to determine purity and the degree of labeling (DOL).
-
SDS-PAGE: To confirm the increase in molecular weight upon conjugation.
-
UV-Vis Spectrophotometry: To determine the concentration of the protein and, if the second molecule has a chromophore, the degree of labeling.
-
Applications in Drug Development
The unique properties of this compound and related linkers make them highly valuable in modern therapeutic development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component, and hydrophilic PEG linkers are used to:
-
Conjugate hydrophobic drug payloads without causing the ADC to aggregate.
-
Potentially increase the drug-to-antibody ratio (DAR) without compromising the ADC's physical properties.
-
Improve the overall pharmacokinetic profile of the conjugate.
PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for efficacy. This compound can be used to synthesize PROTACs, with the PEG6 chain providing the necessary length and spatial orientation to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).
Caption: PROTAC synthesis and mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Conjugation Yield | - Suboptimal pH or buffer components.- Insufficient molar excess of labeling reagent.- Inactive reagents (hydrolysis of NHS ester, oxidation of DBCO). | - Ensure amine-free buffer (pH 7.2-8.0) for NHS ester reactions.- Optimize the molar ratio of the labeling reagent empirically.- Prepare DBCO-NHS ester solution fresh in anhydrous DMSO. | |
| Protein Aggregation/Loss | - High degree of labeling with hydrophobic DBCO reagent.- Non-specific binding to purification columns.- Suboptimal buffer conditions (pH, ionic strength). | - Reduce the molar excess of the DBCO reagent during conjugation.- Use PEGylated DBCO reagents to increase hydrophilicity.- Screen different purification resins (e.g., SEC) or use TFF. | |
| Unreacted Reagent Remains | - Inefficient purification method.- Incorrect column choice for size-exclusion chromatography. | - Use a desalting column with the correct molecular weight cutoff.- Employ dialysis with sufficient buffer changes.- For larger scale, consider Tangential Flow Filtration (TFF). |
Conclusion
This compound is a highly effective and versatile heterobifunctional crosslinker that provides researchers with a robust tool for advanced bioconjugation. Its orthogonal reactive ends—an amine and a DBCO group—allow for controlled, sequential conjugation, while the hydrophilic PEG6 spacer enhances the solubility and stability of the resulting conjugates. These features make it an ideal reagent for demanding applications in drug development, diagnostics, and fundamental research, enabling the construction of precisely defined molecular architectures with improved performance and biocompatibility.
References
A-Technical-Guide-to-the-Reaction-of-DBCO-with-Azides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N₃) is a cornerstone of modern bioconjugation and chemical biology. Known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this bioorthogonal "click" reaction enables the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1] This guide provides a comprehensive technical overview of the SPAAC reaction involving DBCO, including its mechanism, kinetics, experimental protocols, and key applications.
The Core Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne, such as DBCO, and an azide to form a stable triazole linkage.[2] The primary driving force for this reaction is the significant ring strain of the cyclooctyne.[] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a copper(I) catalyst, which is often toxic to living systems.
The bioorthogonality of the reaction is a key advantage; the DBCO and azide groups are chemically inert to most biological molecules and do not interfere with native cellular processes, ensuring high specificity. The resulting triazole linkage is highly stable, making it suitable for a wide range of applications where long-term stability is crucial.
Figure 1: The SPAAC reaction mechanism between DBCO and an azide.
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with higher values indicating a faster reaction. DBCO derivatives are among the fastest cyclooctynes for SPAAC reactions. The reaction kinetics can be influenced by factors such as the specific structure of the DBCO and azide, solvent, pH, and temperature.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | High reactivity due to significant ring strain from fused benzene rings. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.07 M⁻¹s⁻¹ | Another commonly used cyclooctyne, though generally less reactive than DBCO with alkyl azides. |
| DIFO (Difluorinated Cyclooctyne) | ~0.08 M⁻¹s⁻¹ | Fluorination increases reactivity. |
| OCT (Cyclooctyne) | ~2.4 x 10⁻³ M⁻¹s⁻¹ | The simplest cyclooctyne, with significantly lower reactivity. |
Note: Rate constants can vary depending on the specific experimental conditions.
Experimental Protocols
Successful bioconjugation using DBCO-azide chemistry typically involves two main stages: functionalization of the molecules of interest with either a DBCO or an azide group, followed by the click reaction.
Protocol 1: Labeling a Protein with a DBCO-NHS Ester
This protocol outlines the general steps for labeling a protein with primary amines (e.g., lysine residues) using a DBCO-NHS ester.
A. Materials:
-
Target protein (0.5–5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., spin desalting column or SEC)
B. Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for another 15-30 minutes.
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or size-exclusion chromatography. The purified DBCO-labeled protein can be stored for future use.
Protocol 2: The DBCO-Azide Click Reaction
This protocol describes the conjugation of a DBCO-labeled protein with an azide-functionalized molecule.
A. Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
B. Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Reaction times can be optimized depending on the reactants and their concentrations. For some applications, incubation can extend up to 48 hours.
-
Analysis and Purification: The resulting conjugate can be analyzed by methods such as SDS-PAGE (which should show a band shift corresponding to the increased molecular weight), mass spectrometry, or HPLC. If necessary, the final conjugate can be purified from excess azide-containing reactant using an appropriate chromatography method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using DBCO-azide chemistry.
References
Methodological & Application
Protocol for Labeling Antibodies with DBCO-PEG6-amine
Application Notes
This document provides a detailed protocol for the covalent labeling of antibodies with DBCO-PEG6-amine. This procedure is intended for researchers, scientists, and drug development professionals who require site-specific or non-specific conjugation of a dibenzocyclooctyne (DBCO) moiety to an antibody for subsequent copper-free click chemistry applications. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces potential aggregation of the conjugated antibody.
The primary method described herein involves the activation of antibody carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated carboxyl groups then react with the primary amine of this compound to form a stable amide bond. This method is particularly useful when lysine residues, the target of traditional NHS-ester chemistry, are located within the antigen-binding site and their modification is undesirable.
For researchers utilizing the more common DBCO-NHS ester reagents that target primary amines (lysine residues), a summary of that alternative protocol is also provided for comparison.
The resulting DBCO-labeled antibody can be readily conjugated to azide-modified molecules, such as fluorescent dyes, cytotoxic drugs, or oligonucleotides, through a bioorthogonal, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is highly efficient and proceeds under mild physiological conditions, making it ideal for working with sensitive biological molecules.[1][2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Carboxyl Group Labeling
| Reagent | Stock Concentration | Molar Excess (relative to Antibody) | Final Concentration (Example) |
| Antibody | 1-10 mg/mL | 1x | 2 mg/mL |
| EDC | 100 mM in Activation Buffer | 50-100x | 2-4 mM |
| Sulfo-NHS | 100 mM in Activation Buffer | 50-100x | 2-4 mM |
| This compound | 10 mM in DMSO or DMF | 20-50x | 0.5-1 mM |
| Quenching Reagent | 1 M Tris or Hydroxylamine | >1000x | 50-100 mM |
Table 2: Recommended Reagent Concentrations and Molar Ratios for Amine Group Labeling (Alternative Method)
| Reagent | Stock Concentration | Molar Excess (relative to Antibody) | Final Concentration (Example) |
| Antibody | 1-10 mg/mL | 1x | 2 mg/mL |
| DBCO-PEG-NHS Ester | 10 mM in DMSO or DMF | 10-20x | 0.25-0.5 mM |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | >1000x | 50-100 mM |
Experimental Protocols
Protocol 1: Labeling of Antibody Carboxyl Groups with this compound via EDC/NHS Chemistry
This protocol details the activation of antibody carboxyl groups and subsequent conjugation to this compound.
1.1. Antibody Preparation:
-
Ensure the antibody is in an amine-free and carboxyl-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer. A common activation buffer is 50 mM MES, 150 mM NaCl, pH 6.0.[3]
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., citrate), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
1.2. Activation of Antibody Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 50 mM MES, pH 6.0) immediately before use, as EDC is susceptible to hydrolysis.[3]
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable amine-reactive NHS ester on the antibody.[3]
1.3. Conjugation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add a 20- to 50-fold molar excess of the this compound solution to the activated antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
1.4. Quenching the Reaction:
-
Add a quenching reagent such as Tris or hydroxylamine to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
1.5. Purification of the DBCO-labeled Antibody:
-
Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography (SEC), spin desalting columns, or dialysis.
-
Collect the fractions containing the purified DBCO-conjugated antibody. Monitor protein concentration by measuring absorbance at 280 nm.
1.6. Characterization and Storage:
-
(Optional) Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm for the antibody and ~309 nm for the DBCO group.
-
The DBCO-functionalized antibody can be used immediately in a click chemistry reaction or stored at -20°C for up to a month. For long-term stability, it is recommended to use the labeled antibody as soon as possible due to the potential for the DBCO group to lose reactivity over time.
Protocol 2: Labeling of Antibody Amine Groups with DBCO-PEG-NHS Ester (Alternative Method)
This protocol provides a summary for the more common method of labeling antibody primary amines.
2.1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.
-
If necessary, perform a buffer exchange to remove any amine-containing substances like Tris.
-
Adjust the antibody concentration to 1-10 mg/mL.
2.2. Labeling Reaction:
-
Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO or DMF concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
2.3. Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
2.4. Purification and Storage:
-
Purify the DBCO-labeled antibody using SEC, spin desalting columns, or dialysis to remove excess reagents.
-
Store the purified conjugate at -20°C.
Mandatory Visualization
Caption: Workflow for labeling antibody carboxyl groups with this compound.
Caption: Alternative workflow for labeling antibody amine groups with DBCO-PEG-NHS ester.
References
Application Notes and Protocols for Protein Modification using DBCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG6-amine is a bifunctional linker that plays a crucial role in modern bioconjugation. It incorporates a dibenzocyclooctyne (DBCO) group, which is central to copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent linkage of the DBCO-modified molecule to an azide-tagged partner under physiological conditions, eliminating the need for cytotoxic copper catalysts.[1][2]
The amine group on the other end of the linker provides a reactive handle for conjugation to proteins. This is typically achieved by targeting the carboxyl groups of aspartic and glutamic acid residues on the protein surface. The reaction is mediated by the formation of an active ester intermediate using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability.[1][3]
The integrated polyethylene glycol (PEG) spacer, in this case with six ethylene glycol units, enhances the solubility of the conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.[4] This application note provides a detailed protocol for the modification of proteins with this compound and the subsequent copper-free click chemistry reaction.
Principle of the Method
The protein modification process using this compound is a two-step procedure. First, the carboxyl groups on the protein are activated with EDC and NHS (or Sulfo-NHS) to form a semi-stable NHS ester. This activated protein is then reacted with the primary amine of this compound, resulting in the formation of a stable amide bond and a protein that is now functionalized with DBCO moieties. The DBCO-labeled protein can then be conjugated to any azide-containing molecule in a second, separate reaction.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Protein Modification
| Reagent | Stock Concentration | Molar Excess (relative to Protein) | Final Concentration |
| Protein | 1-10 mg/mL | 1x | As per initial concentration |
| EDC | 10 mg/mL in water | 10-50x | Varies based on molar excess |
| NHS/Sulfo-NHS | 10 mg/mL in water or buffer | 10-50x | Varies based on molar excess |
| This compound | 10 mM in DMSO or DMF | 10-40x | Varies based on molar excess |
Table 2: Typical Reaction Conditions for Protein Modification and Click Chemistry
| Parameter | Protein Modification with this compound | Copper-Free Click Reaction (SPAAC) |
| Reaction Buffer | MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation | PBS, pH 7.4 or other physiological buffers |
| Reaction Time | 15 min for activation; 2 hours for conjugation | 2-12 hours |
| Reaction Temperature | Room Temperature | 4°C to 37°C |
| Quenching Reagent | 2-Mercaptoethanol for EDC; Hydroxylamine or Tris for NHS ester | Not typically required |
Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol details the steps for conjugating this compound to a protein by targeting its carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns or other size-exclusion chromatography systems for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a spin desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.
-
Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in ultrapure water or Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activation of Protein Carboxyl Groups:
-
Add the EDC solution to the protein solution to achieve a final molar excess of 10-50x over the protein.
-
Immediately add the NHS or Sulfo-NHS solution to the reaction mixture to achieve a final molar excess equivalent to that of EDC.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound stock solution to the activated protein solution to achieve a final molar excess of 10-40x over the protein. The final concentration of DMSO or DMF should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
-
-
Purification of DBCO-Modified Protein:
-
Remove excess, unreacted this compound and other small molecules using a spin desalting column or size-exclusion chromatography. The purified DBCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule
This protocol describes the conjugation of the DBCO-modified protein to a molecule containing an azide group.
Materials:
-
Purified DBCO-modified protein
-
Azide-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: PBS, pH 7.4, or other amine and azide-free buffer
Procedure:
-
Reaction Setup:
-
In a suitable reaction tube, combine the purified DBCO-modified protein with the azide-containing molecule. A 1.5 to 3-fold molar excess of the DBCO-protein to the azide-molecule is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times and temperatures may need to be optimized for specific applications.
-
-
Purification of the Final Conjugate:
-
If necessary, purify the final protein conjugate from any excess unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis, depending on the properties of the final product.
-
Mandatory Visualization
Caption: Experimental workflow for protein modification.
Caption: Chemical pathway for protein modification.
References
Revolutionizing Live Cell Imaging with DBCO-PEG6-amine: A Detailed Guide
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has transformed our ability to visualize and understand dynamic cellular processes in their native environment. Among the powerful tools in the bioorthogonal toolkit, strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry," stands out for its high specificity and biocompatibility, making it ideal for live-cell imaging.[1][2] This document provides detailed application notes and protocols for utilizing DBCO-PEG6-amine, a key reagent in SPAAC, for the fluorescent labeling of biomolecules in living cells.
This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a primary amine, and a hydrophilic polyethylene glycol (PEG6) spacer.[3][4] The strained alkyne of the DBCO group reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage without the need for a toxic copper catalyst.[2] The primary amine allows for the conjugation of this linker to a variety of molecules, such as fluorophores, biotin, or drugs, via standard amine-reactive chemistry. The PEG6 spacer enhances water solubility and reduces steric hindrance, which is beneficial for biomolecule conjugation and subsequent biological interactions.
Core Applications in Live Cell Imaging
The versatility of this compound enables a wide range of applications in live-cell imaging, including:
-
Metabolic Labeling and Visualization: Introducing azide-modified metabolic precursors (e.g., sugars, amino acids, or nucleosides) into cells allows for their incorporation into newly synthesized biomolecules. These azide-tagged molecules can then be specifically labeled with a DBCO-functionalized fluorescent probe for visualization.
-
Cell Surface Receptor Labeling: Antibodies or other targeting ligands can be conjugated with this compound. These conjugates can then be used to label azide-modified cell surface receptors for imaging and tracking studies.
-
Pulse-Chase Experiments: The temporal control offered by bioorthogonal labeling allows for pulse-chase experiments to study the dynamics of biological processes such as protein synthesis, trafficking, and degradation.
Quantitative Data for Experimental Design
The efficiency of SPAAC in live cells is influenced by several factors, including the specific cyclooctyne used, reactant concentrations, and the cellular environment. The following tables summarize key quantitative parameters to aid in the design of experiments using DBCO-based reagents.
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry
| Parameter | Typical Value | Notes |
| Second-Order Rate Constant (k₂) for DBCO-azide reaction | ~1 M⁻¹s⁻¹ | Can vary depending on the specific azide and reaction conditions. |
| Typical DBCO-fluorophore concentration for cell labeling | 1 - 20 µM | Optimal concentration should be determined empirically for each cell type and application. |
| Typical incubation time for labeling | 30 - 120 minutes | Dependent on the concentration of reactants and the abundance of the target molecule. |
| Final concentration of azide-modified metabolic precursor (e.g., Ac4ManNAz) | 25 - 50 µM | For metabolic labeling of cell surface glycans. |
| Incubation time for metabolic labeling | 24 - 48 hours | Allows for sufficient incorporation of the azide sugar into glycans. |
Table 2: Comparison of Common Bioorthogonal Reactions for Live Cell Imaging
| Reaction | Key Features | Second-Order Rate Constant (k₂) | Cytotoxicity |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly bioorthogonal, good reaction kinetics. | 0.1 - 1 M⁻¹s⁻¹ (for DBCO) | Low |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires copper catalyst, which can be toxic to cells. | 100 - 1000 M⁻¹s⁻¹ | High |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Very fast kinetics, highly bioorthogonal. | Up to 10⁶ M⁻¹s⁻¹ | Low |
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of live cells with an azide-containing sugar and subsequent fluorescent labeling using a this compound derived probe.
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of an azide-containing monosaccharide, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into cell surface glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslip) and allow them to adhere and grow to the desired confluency.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with a DBCO-functionalized probe.
Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells
This protocol describes the labeling of azide-modified live cells with a fluorescent probe conjugated to this compound.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-fluorophore conjugate (e.g., DBCO-PEG6-Fluorophore)
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Prepare DBCO-Fluorophore Solution: Dilute the DBCO-fluorophore conjugate in live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL or 1-20 µM).
-
Cell Labeling: Add the DBCO-fluorophore solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound DBCO-fluorophore.
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for live cell imaging using this compound.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting and Considerations
-
High Background Fluorescence: If high background is observed, consider reducing the concentration of the DBCO-fluorophore conjugate or increasing the number of washing steps. An optional incubation in fresh, probe-free media for 1-2 hours after labeling can also help reduce background.
-
Low Signal: If the fluorescent signal is weak, consider increasing the concentration of the DBCO-fluorophore, extending the incubation time, or optimizing the metabolic labeling step to increase the density of azide groups.
-
Cell Viability: While SPAAC is generally considered biocompatible, it is always good practice to perform a cell viability assay (e.g., using a LIVE/DEAD stain) to ensure that the labeling process is not affecting cell health.
-
Choice of Fluorophore: The selection of the fluorophore should be based on the available microscope filter sets and the potential for phototoxicity.
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of live-cell imaging experiments, enabling new insights into the complex and dynamic world of the living cell.
References
Application Notes and Protocols: DBCO-PEG6-amine for Surface Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG6-amine is a heterobifunctional linker that plays a crucial role in the development of advanced nanoparticle-based therapeutics and diagnostics.[1][2] This linker features a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a terminal amine group.[1][2] The DBCO moiety allows for copper-free "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and specific conjugation to azide-modified molecules.[3] The amine group provides a versatile handle for attachment to nanoparticles with complementary surface chemistries, such as carboxyl groups. The PEG6 spacer enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticle conjugate by minimizing non-specific protein binding.
These properties make this compound an ideal tool for the surface functionalization of a wide array of nanoparticles, enabling the attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, and therapeutic payloads for applications in targeted drug delivery, in vivo imaging, and diagnostics.
Key Applications
-
Targeted Drug Delivery: Functionalization of drug-loaded nanoparticles with targeting ligands to enhance accumulation at disease sites and minimize off-target effects.
-
Advanced In Vivo Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for improved diagnostics and disease tracking.
-
Development of Theranostics: Creation of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities.
-
Immobilization of Biomolecules: Attachment of proteins, peptides, or nucleic acids to nanoparticle surfaces for various biotechnological applications.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The surface modification of nanoparticles with this compound and subsequent conjugation of targeting moieties can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Physicochemical Characterization of Functionalized Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Characterization of Functionalized Polymeric Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| DBCO-Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of two common types of nanoparticles—carboxylated polymeric nanoparticles and amine-functionalized liposomes—with this compound, followed by conjugation to an azide-modified targeting ligand.
Protocol 1: Functionalization of Carboxyl-Terminated Polymeric Nanoparticles
This protocol involves a two-step process: activation of the nanoparticle's surface carboxyl groups followed by conjugation of this compound.
Materials:
-
Carboxyl-terminated polymeric nanoparticles (e.g., PLGA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 6.0)
-
Reaction Buffer: PBS (phosphate-buffered saline), pH 7.4
-
Quenching and Washing Buffer: PBS, pH 7.4
-
Azide-modified targeting ligand
Procedure:
Part A: Activation of Nanoparticle Carboxyl Groups
-
Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. A molar excess of EDC/NHS relative to the surface carboxyl groups is recommended.
-
Incubate for 30 minutes at room temperature with gentle mixing.
Part B: Conjugation of this compound
-
Dissolve this compound in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in Reaction Buffer (PBS, pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.
-
Characterize the DBCO-nanoparticles using Dynamic Light Scattering (DLS) to assess size and zeta potential.
Part C: Click Chemistry Reaction
-
Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).
-
Add the azide-modified targeting ligand.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final ligand-conjugated nanoparticles by centrifugation.
-
Characterize the final product using DLS and other relevant techniques (e.g., FTIR, XPS) to confirm successful conjugation.
Protocol 2: Functionalization of Amine-Functionalized Liposomes
This protocol is suitable for pre-formed liposomes incorporating an amine-functionalized lipid (e.g., DSPE-PEG-NH2). It involves the pre-activation of a DBCO-PEG6-NHS ester which then reacts with the amine groups on the liposome surface.
Materials:
-
Amine-functionalized liposomes
-
DBCO-PEG6-NHS ester
-
Reaction Buffer: PBS (pH 8.0-8.5)
-
Purification method: Size Exclusion Chromatography (SEC) or dialysis cassettes
-
Azide-modified targeting ligand
Procedure:
Part A: Conjugation of DBCO-PEG6-NHS Ester
-
Dissolve the DBCO-PEG6-NHS ester in a minimal amount of DMSO.
-
Adjust the pH of the amine-functionalized liposome solution to 8.0-8.5 with a suitable buffer.
-
Add the DBCO-PEG6-NHS ester solution to the liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove unreacted DBCO-PEG6-NHS ester by SEC or dialysis against PBS (pH 7.4).
-
Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.
Part B: Click Chemistry Reaction
-
To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final conjugated liposomes using SEC to remove the excess ligand.
-
Characterize the final product by DLS.
Visualizations
Caption: Workflow for nanoparticle functionalization using this compound.
Caption: Targeted drug delivery and cellular uptake mechanism.
References
Step-by-Step Guide to DBCO-PEG6-Amine Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bioconjugation of DBCO-PEG6-amine, a bifunctional linker widely used in the development of targeted therapeutics, molecular imaging agents, and other advanced bioconjugates. These protocols and application notes detail the necessary steps for covalently attaching this compound to carboxyl-containing biomolecules and its subsequent use in copper-free click chemistry.
Introduction
This compound is a versatile chemical tool that incorporates three key functional components:
-
Dibenzocyclooctyne (DBCO): A reactive group that facilitates covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][2]
-
Hexaethylene Glycol (PEG6): A flexible polyethylene glycol spacer that enhances the solubility and stability of the resulting conjugate in aqueous solutions.[1] The PEG linker also minimizes steric hindrance, which can improve the efficiency of the conjugation reaction.[1]
-
Amine Group (-NH2): A primary amine that provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), forming a stable amide bond.[1]
The dual reactivity of this compound makes it an ideal reagent for creating complex molecular architectures where different components need to be linked sequentially and under mild conditions.
Application: Targeted Drug Delivery via the EGFR Pathway
A prominent application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. One such target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer. The general mechanism involves attaching a cytotoxic drug to an antibody that specifically recognizes EGFR. This ADC then selectively binds to cancer cells, is internalized, and releases the cytotoxic payload, leading to cell death.
Below is a diagram illustrating the EGFR signaling pathway and the role of an ADC.
Caption: EGFR signaling pathway and ADC-mediated drug delivery.
Experimental Protocols
The bioconjugation process using this compound typically involves two main stages:
-
Amide Bond Formation: Covalent attachment of this compound to a biomolecule containing a carboxyl group (e.g., a protein with aspartic or glutamic acid residues) using EDC/NHS chemistry.
-
Copper-Free Click Chemistry: Reaction of the DBCO-functionalized biomolecule with an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent probe, or a biotin tag).
Protocol 1: EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein
This protocol describes the activation of carboxyl groups on a protein and subsequent conjugation to the primary amine of this compound.
Materials:
-
Carboxyl-containing protein (e.g., antibody, enzyme)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
-
Activation of Protein Carboxyl Groups:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Add EDC and NHS/Sulfo-NHS to the protein solution. A 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS over the protein is a common starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of this compound relative to the protein is recommended, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Protein Conjugate:
-
Remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry or by quantifying the DBCO absorbance at approximately 309 nm.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction between the DBCO-functionalized protein and an azide-modified molecule.
Materials:
-
Purified DBCO-protein conjugate from Protocol 1
-
Azide-functionalized molecule (e.g., azide-drug, azide-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the DBCO-protein conjugate solution. A 1.5- to 10-fold molar excess of the azide-molecule to the DBCO-protein is a typical starting range.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification of the Final Bioconjugate:
-
Purify the final conjugate to remove unreacted azide-molecule using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the conjugate.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Quantitative Data Summary
The efficiency of the bioconjugation reactions can be influenced by several factors. The following tables provide a summary of key quantitative parameters to guide experimental design and optimization.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 6.5 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH. |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is more efficient at a slightly alkaline pH. |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can reduce non-specific reactions and protein degradation but may require longer incubation times. |
| Incubation Time | 2 - 24 hours | Dependent on temperature, pH, and reagent concentrations. |
| Molar Excess of EDC/NHS | 2 - 10 fold (over protein) | Higher excess can improve activation but may also lead to protein cross-linking. |
| Molar Excess of this compound | 10 - 50 fold (over protein) | Should be optimized to achieve the desired degree of labeling. |
Table 2: Typical Parameters for SPAAC (Copper-Free Click Chemistry)
| Parameter | Recommended Value | Notes |
| Reaction pH | 6.5 - 8.5 | SPAAC is generally insensitive to pH within this range. |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate. |
| Incubation Time | 4 - 18 hours | Reaction times can be influenced by the concentration of reactants and temperature. |
| Molar Excess of Azide-Molecule | 1.5 - 10 fold (over DBCO-protein) | A slight excess of the smaller molecule is typically used to drive the reaction to completion. |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of a bioconjugate using this compound.
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
Synthesis of Antibody-Drug Conjugates Using DBCO-PEG6-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using a DBCO-PEG6-amine linker.
The this compound linker is a heterobifunctional reagent that facilitates a two-step conjugation strategy. The amine group allows for the attachment of a cytotoxic payload, typically through the formation of a stable amide bond. The dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified antibody. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1]
This approach offers a robust and controlled method for ADC synthesis, allowing for the generation of more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).
Principle of the Method
The synthesis of an ADC using a this compound linker typically involves three main stages:
-
Antibody Modification: Introduction of an azide group onto the antibody. This can be achieved through various methods, such as modifying lysine residues with an azide-PEG-NHS ester.
-
Drug-Linker Conjugation: Covalent attachment of the cytotoxic drug to the this compound linker. This is usually accomplished by reacting an activated carboxylic acid group on the drug with the amine group of the linker to form a stable amide bond.
-
Final ADC Synthesis (Click Chemistry): The azide-modified antibody is then reacted with the DBCO-functionalized drug-linker construct via a copper-free SPAAC reaction. This highly specific reaction forms a stable triazole linkage, yielding the final ADC.
Experimental Protocols
Protocol 1: Antibody Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto the antibody by modifying surface-exposed lysine residues using an azide-PEG-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester (or similar)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it with PBS using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Azide-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (number of azides per antibody) can be determined using methods such as MALDI-TOF mass spectrometry.
Protocol 2: Preparation of DBCO-PEG6-Drug Conjugate
This protocol outlines the conjugation of a cytotoxic drug (containing a carboxylic acid) to the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Drug: Dissolve the carboxylic acid-containing drug, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. Use a slight molar excess of NHS and DCC/EDC relative to the drug (e.g., 1.2 and 1.1 equivalents, respectively).
-
Reaction: Allow the activation reaction to proceed at room temperature for 1-2 hours.
-
Conjugation to Linker: Add this compound to the activated drug solution (typically a 1:1 molar ratio).
-
Incubation: Let the conjugation reaction proceed at room temperature for 4-6 hours or overnight at 4°C.
-
Purification: Purify the DBCO-PEG6-drug conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 3: Final ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the final step of conjugating the azide-modified antibody with the DBCO-PEG6-drug conjugate.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-PEG6-drug conjugate (from Protocol 2)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: Add a 1.5- to 10-fold molar excess of the DBCO-PEG6-drug conjugate (dissolved in a minimal amount of DMSO) to the azide-modified antibody solution in PBS, pH 7.4.[2]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at around 309 nm.[3]
-
Purification: Purify the final ADC using a size-exclusion chromatography (SEC) system to remove unreacted DBCO-PEG6-drug conjugate and any potential aggregates.[4] Other purification methods like tangential flow filtration (TFF) can also be employed.
-
Final Formulation: The purified ADC is typically formulated in a suitable buffer for storage and downstream applications.
Data Presentation
The following tables summarize typical quantitative parameters for the synthesis of ADCs using a DBCO-PEG-amine linker strategy.
| Parameter | Recommended Value | Notes |
| Antibody Modification (Azidation) | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Azide-PEG-NHS Ester | 5 to 20-fold | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
| Reaction Buffer | PBS, pH 7.4-8.5 | A slightly basic pH favors the reaction with lysine residues. |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Final ADC Synthesis (Click Chemistry) | ||
| Molar Excess of DBCO-Drug Conjugate | 1.5 to 10-fold | A molar excess drives the reaction to completion. |
| Reaction Buffer | PBS, pH 7.4 | Physiological pH is optimal for the click reaction. |
| Reaction Time | 4-12 hours | Can be extended for higher efficiency. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize potential antibody degradation. |
| Characterization Method | Information Provided |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR). |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug distribution (different DAR species), and presence of unconjugated antibody. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. |
| Size-Exclusion Chromatography (SEC) | Purity and aggregation profile of the final ADC. |
| SDS-PAGE | Assessment of ADC integrity and molecular weight shift upon conjugation. |
Visualization of Workflow and Reactions
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using a this compound linker.
Chemical Reaction Scheme
Caption: Chemical reactions in the ADC synthesis process.
Conclusion
The use of a this compound linker provides a robust and efficient method for the synthesis of antibody-drug conjugates. The copper-free click chemistry approach allows for a highly specific and bioorthogonal conjugation, leading to the formation of a stable and homogeneous ADC product. The inclusion of a PEG spacer enhances the physicochemical properties of the ADC, which can translate to an improved therapeutic window. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and characterize ADCs using this advanced linker technology.
References
Application Notes and Protocols for PROTAC Synthesis using a DBCO-PEG6-Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide control over the spatial orientation of the two ligands, which is crucial for productive ternary complex formation. The DBCO-PEG6-amine linker is a versatile building block for PROTAC synthesis, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for stable amide bond formation. This allows for a modular and efficient assembly of PROTACs.
These application notes provide a detailed protocol for the synthesis of a PROTAC using a this compound linker, with a focus on a representative PROTAC targeting the epigenetic reader protein BRD4.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The synthesis of a PROTAC using a this compound linker is a two-step process. First, the amine group of the linker is coupled with a carboxylic acid on the E3 ligase ligand via amide bond formation. Second, the DBCO group of the resulting conjugate is reacted with an azide-functionalized warhead (target protein ligand) through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of DBCO-PEG6-Pomalidomide Intermediate
This protocol describes the amide coupling of the this compound linker with a pomalidomide derivative functionalized with a carboxylic acid.
Materials and Reagents:
-
Pomalidomide-linker handle (with a terminal carboxylic acid) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the pomalidomide-linker handle (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the DBCO-PEG6-Pomalidomide intermediate.
Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC via SPAAC
This protocol describes the copper-free click chemistry reaction between the DBCO-PEG6-Pomalidomide intermediate and an azide-functionalized BRD4 inhibitor (e.g., JQ1-azide).
Materials and Reagents:
-
DBCO-PEG6-Pomalidomide (1.0 eq)
-
JQ1-azide (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the DBCO-PEG6-Pomalidomide intermediate (1.0 eq) and JQ1-azide (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
Purity and Identity Confirmation:
-
LC-MS: Confirm the molecular weight of the final PROTAC and assess its purity.
-
NMR: Obtain 1H and 13C NMR spectra to confirm the structure of the final PROTAC.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for PROTACs synthesized using PEG linkers.
Table 1: Representative Physicochemical Properties of PROTACs with PEG Linkers
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4 Degrader | PEG4 | ~920 | ~2.8 | ~193 |
| BTK Degrader | PEG3 | ~850 | ~3.1 | ~180 |
| Generic PROTAC | PEG6 | ~950-1100 | Varies | Varies |
Note: These values are illustrative and can vary significantly based on the specific warhead and E3 ligase ligand.
Table 2: Representative Biological Activity of PROTACs with PEG Linkers
| PROTAC Target | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Cereblon | PEG4 | 10 - 50 | >90 | HeLa |
| BTK | Cereblon | PEG3 | 2 - 10 | >95 | Mino |
| HDAC1/3 | VHL | PEG-based | 500 - 900 | 70 - 80 | HCT116 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Conclusion
The this compound linker provides a versatile and efficient platform for the modular synthesis of PROTACs. The combination of amide coupling and strain-promoted alkyne-azide click chemistry allows for the reliable construction of these complex bifunctional molecules. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the development and evaluation of novel PROTACs for targeted protein degradation. Successful PROTAC design requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
Application Notes and Protocols for Biomolecule Immobilization using DBCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immobilization of biomolecules onto various surfaces using the heterobifunctional linker, DBCO-PEG6-amine. This linker facilitates a two-step conjugation strategy, enabling the creation of stable and functionalized surfaces for a wide range of applications, including biosensors, microarrays, and targeted drug delivery systems.
Introduction
This compound is a versatile molecule that features a Dibenzocyclooctyne (DBCO) group and a primary amine, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This structure allows for a sequential and controlled immobilization process:
-
Surface Functionalization: The primary amine group can be covalently attached to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, or to carboxylated surfaces via carbodiimide chemistry (e.g., using EDC and NHS).[1][2]
-
Biomolecule Immobilization: The DBCO group enables the specific and efficient immobilization of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst.[3][4]
The PEG6 spacer enhances the water solubility of the linker, reduces non-specific binding of proteins to the surface, and minimizes steric hindrance, thereby improving the accessibility and functionality of the immobilized biomolecule.[4]
Key Features and Applications
-
Heterobifunctional Nature: Allows for a controlled, stepwise immobilization process.
-
Copper-Free Click Chemistry: The SPAAC reaction is highly specific, efficient, and biocompatible, making it suitable for use with sensitive biomolecules and in live-cell applications.
-
Hydrophilic PEG Spacer: Improves solubility, reduces non-specific binding, and enhances the stability of the conjugated biomolecule.
-
Versatile Applications: Ideal for the development of:
-
Biosensors: Immobilization of antibodies, enzymes, or nucleic acids for analyte detection.
-
Microarrays: Creation of protein or peptide arrays for high-throughput screening.
-
Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands.
-
Cell Surface Engineering: Modification of cell surfaces with specific biomolecules.
-
Experimental Data
Table 1: Influence of Reaction Buffer on SPAAC Click Reaction Yield
This table summarizes the effect of different reaction buffers on the click yield between DBCO and azide-functionalized nanoparticles after 2 hours. This data highlights the importance of buffer selection for optimal conjugation efficiency.
| Reaction Buffer (10 mM) | Click Yield (%) |
| DPBS | >90 |
| MES | 50 |
| Tris | 50 |
| HEPES | <40 |
| Pure Water | <40 |
(Data adapted from a study on the click reaction kinetics of DBCO derivatives.)
Table 2: Static Binding Capacity of Immobilized Protein A
This table shows the characterization of a Protein A membrane prepared using DBCO-azide click chemistry for antibody purification. The data demonstrates the effectiveness of this immobilization strategy for creating high-capacity affinity chromatography supports.
| Parameter | Value |
| Maximum Binding Capacity (qmax) | 27.48 ± 1.31 mg/mL |
| Apparent Equilibrium Dissociation Constant (Kd) | 1.72 × 10⁻¹ ± 4.03 × 10⁻² mg/mL |
(Data adapted from a study on the preparation of Protein A membrane adsorbers.)
Experimental Protocols
Protocol 1: Surface Functionalization with this compound via NHS Ester Chemistry
This protocol describes the functionalization of a surface containing NHS esters with this compound.
Materials:
-
NHS-ester functionalized surface (e.g., glass slide, microplate, nanoparticle)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized Water
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired final concentration (e.g., 1-10 mM) in Coupling Buffer.
-
Surface Preparation: Wash the NHS-ester functionalized surface with Coupling Buffer to remove any contaminants and to equilibrate the pH.
-
Linker Conjugation: Aspirate the buffer from the surface and immediately add the this compound solution, ensuring the entire surface is covered.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker.
-
Quenching (Recommended): To block any remaining active NHS esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.
-
Final Wash: Wash the surface three times with PBST and once with deionized water. The surface is now DBCO-functionalized and ready for biomolecule immobilization.
Protocol 2: Immobilization of Azide-Modified Biomolecules via SPAAC
This protocol describes the attachment of an azide-containing biomolecule to the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4. Note: Avoid buffers containing sodium azide (NaN3) as it can react with DBCO.
-
Blocking Buffer (Optional): e.g., 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBST
Procedure:
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration.
-
Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. A 1.5 to 3-fold molar excess of the DBCO-surface to the azide-biomolecule is often recommended.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. Typical reaction times are less than 12 hours, but longer incubation can improve efficiency.
-
Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.
-
Final Wash: Wash the surface three times with PBS. The surface is now functionalized with the desired biomolecule and ready for use.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for biomolecule immobilization.
Caption: Chemical reactions in the immobilization process.
Caption: Logical workflow for surface functionalization.
References
Application Notes and Protocols: DBCO-PEG6-Amine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBCO-PEG6-amine in the formation of hydrogels through copper-free click chemistry. This technology offers a versatile platform for various biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[1][2] The formation of hydrogels using this compound relies on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[1][3] This bio-orthogonal reaction occurs rapidly at physiological conditions without the need for toxic catalysts, making it highly suitable for encapsulating cells and biologics.[4]
This compound is a heterobifunctional linker. The dibenzocyclooctyne (DBCO) group readily reacts with azide-functionalized molecules or polymers to form a stable triazole linkage, driving the hydrogel crosslinking. The polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility. The terminal amine group provides a valuable site for further functionalization, allowing for the covalent attachment of therapeutic agents, peptides, or other bioactive molecules.
Applications
The unique properties of DBCO-PEG-based hydrogels make them suitable for a range of applications:
-
Drug Delivery: The hydrogel matrix can encapsulate small molecule drugs, proteins, or other therapeutic agents for sustained and controlled release. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive environment for cell growth and differentiation. The ability to functionalize the hydrogel with bioactive peptides can further enhance its regenerative potential.
-
3D Cell Culture: The biocompatible nature of the in-situ gelation process allows for the encapsulation of living cells within a 3D environment that mimics their native surroundings.
-
Wound Healing: Hydrogels can be designed as dressings that maintain a moist environment, deliver therapeutic agents, and promote tissue repair.
-
Embolic Agents: Injectable hydrogels formed via SPAAC can be used to block blood flow in specific vessels for therapeutic purposes.
Quantitative Data Summary
The properties of PEG hydrogels formed via SPAAC can be tuned by varying parameters such as polymer molecular weight, concentration, and the stoichiometry of reactive groups. The following table summarizes typical data from studies on similar DBCO-azide crosslinked PEG hydrogels.
| Property | Value Range | Conditions/Notes | Source(s) |
| Gelation Time | 10 - 360 seconds | Dependent on polymer concentration and reactive group stoichiometry. Occurs at room temperature. | |
| Young's Modulus | 1 - 18 kPa | Tunable by altering the polymer molecular weight and number of cross-linking groups. | |
| Swelling Ratio (Mass) | 45 - 76 | Relative to the dry state at maximum swelling. | |
| Polymer Weight % | 1.31 - 2.05 % | The amount of polymer required to maintain structural integrity. | |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4. Dependent on the specific formulation. | |
| Mesh Size (ξ) | ~19 nm | Estimated for a hydrogel with 10 mM DBCO concentration. |
Experimental Protocols
Protocol 1: Basic Hydrogel Formation
This protocol describes the formation of a basic hydrogel by reacting a DBCO-functionalized polymer with an azide-functionalized polymer.
Materials:
-
This compound (or a derivative where the amine has been functionalized)
-
Azide-functionalized multi-arm PEG (e.g., 4-arm-PEG-Azide)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions of the DBCO-functionalized polymer and the azide-functionalized polymer in PBS. A typical starting concentration is 10% w/v, but this can be adjusted to modulate hydrogel properties.
-
To form the hydrogel, mix the two polymer solutions in a 1:1 stoichiometric ratio of DBCO to azide groups. For example, mix equal volumes of the two stock solutions.
-
Vortex or pipette the mixture gently for a few seconds to ensure homogeneity.
-
The hydrogel will form within minutes at room temperature. Gelation time can be monitored by tilting the vial.
Protocol 2: Encapsulation of a Model Protein
This protocol details the encapsulation of a protein within the hydrogel for subsequent release studies.
Materials:
-
DBCO-functionalized polymer stock solution (from Protocol 1)
-
Azide-functionalized polymer stock solution (from Protocol 1)
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
PBS, pH 7.4
Procedure:
-
Dissolve the model protein in the azide-functionalized polymer stock solution to the desired final concentration.
-
Add the DBCO-functionalized polymer stock solution to the protein-containing azide-polymer solution at a 1:1 stoichiometric ratio.
-
Mix gently by pipetting to avoid protein denaturation.
-
Allow the hydrogel to form with the encapsulated protein.
-
To study protein release, immerse the hydrogel in a known volume of PBS and incubate at 37°C. At predetermined time points, collect aliquots of the supernatant and measure the protein concentration using a suitable assay (e.g., BCA or Bradford assay).
Protocol 3: Covalent Immobilization of a Peptide
This protocol describes how to utilize the amine functionality of this compound to attach a peptide before hydrogel formation.
Materials:
-
This compound
-
Carboxylic acid-containing peptide of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
-
Azide-functionalized multi-arm PEG
-
PBS, pH 7.4
Procedure:
-
Peptide Conjugation:
-
Dissolve the carboxylic acid-containing peptide, EDC, and NHS in anhydrous DMF.
-
Add this compound to the solution. The molar ratio should be optimized, but a starting point is a slight excess of the peptide-EDC/NHS mixture to the amine.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Purify the resulting DBCO-PEG6-peptide conjugate by dialysis against deionized water to remove unreacted starting materials.
-
Lyophilize the purified product.
-
-
Hydrogel Formation:
-
Prepare a stock solution of the DBCO-PEG6-peptide conjugate in PBS.
-
Prepare a stock solution of azide-functionalized multi-arm PEG in PBS.
-
Mix the two solutions as described in Protocol 1 to form the peptide-functionalized hydrogel.
-
Visualizations
Caption: SPAAC hydrogel formation workflow.
Caption: Hydrogel synthesis and characterization workflow.
Caption: Drug release from a hydrogel matrix.
References
Troubleshooting & Optimization
How to improve low yield in DBCO-PEG6-amine conjugation
Welcome to the technical support center for DBCO-PEG6-amine conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve conjugation yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the conjugation of this compound to molecules containing N-hydroxysuccinimide (NHS) esters or activated carboxylic acids.
FAQs - General
-
Q1: What is this compound and what are its reactive groups?
-
This compound is a heterobifunctional linker. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules, and a primary amine (-NH2) group.[1] The amine group is reactive towards activated esters, such as NHS esters, and carboxylic acids (in the presence of activators).[1] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[2][3]
-
-
Q2: What are the primary applications of this compound?
-
It is widely used in bioconjugation for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, molecular imaging, and labeling biomolecules for proteomics and other biological applications.[2]
-
Troubleshooting Low Conjugation Yield
-
Q3: I am observing low or no conjugation of my this compound to an NHS-ester modified molecule. What are the likely causes?
-
Low conjugation yield in this reaction is often due to one or more of the following factors:
-
Hydrolysis of the NHS ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, rendering them inactive. The rate of hydrolysis increases significantly at higher pH and temperature.
-
Incorrect reaction pH: The reaction between a primary amine and an NHS ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for reaction with the NHS ester, leading to significantly lower yields.
-
Low reactant concentrations: Dilute concentrations of either the this compound or the NHS-ester modified molecule can slow down the desired reaction, allowing the competing hydrolysis of the NHS ester to dominate.
-
Improper storage and handling of reagents: NHS esters are moisture-sensitive. Improper storage can lead to degradation before use.
-
-
-
Q4: How can I troubleshoot a low-yield conjugation between this compound and a carboxylic acid-containing molecule?
-
When conjugating to a carboxylic acid, activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or sulfo-NHS) is required. Low yield in this two-step, one-pot reaction can be caused by:
-
Inefficient activation of the carboxylic acid: The activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0. Using a buffer outside this range can lead to poor formation of the reactive O-acylisourea intermediate.
-
Hydrolysis of EDC: EDC is prone to hydrolysis and should be prepared as a fresh solution immediately before use.
-
Suboptimal pH for the final conjugation step: After the initial activation, the reaction of the resulting NHS ester with the this compound is most efficient at pH 7.2-8.5. A two-buffer system or a pH adjustment after activation is often recommended.
-
Insufficient molar excess of activating agents: A molar excess of both EDC and NHS over the carboxylic acid is typically required to drive the activation reaction.
-
-
-
Q5: My protein is precipitating after adding the DBCO-linker. Why is this happening and how can I prevent it?
-
Protein precipitation can occur due to a few factors:
-
High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the reaction buffer. If the final concentration of the organic solvent is too high (typically >10-15%), it can cause protein denaturation and precipitation.
-
Change in protein pI: The conjugation of this compound to acidic residues on a protein will neutralize their negative charge, altering the isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, the protein's solubility can decrease, leading to precipitation.
-
Hydrophobicity of the DBCO group: While the PEG spacer enhances hydrophilicity, the DBCO group itself is hydrophobic. Attaching multiple DBCO-containing linkers to a protein can increase its overall hydrophobicity and lead to aggregation.
-
-
Quantitative Data Summary
The following tables provide recommended starting conditions for your conjugation reactions. Optimization may be necessary for your specific molecules.
Table 1: Recommended Reaction Conditions for this compound with NHS Ester
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | A lower pH reduces amine reactivity, while a higher pH accelerates NHS ester hydrolysis. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate, HEPES) | Avoid Tris and glycine buffers. |
| Molar Ratio | 5- to 20-fold molar excess of the less critical component | The optimal ratio should be determined empirically. |
| Temperature | Room Temperature or 4°C | 4°C can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Monitor reaction progress if possible. |
| Reactant Conc. | > 1-2 mg/mL for proteins | Higher concentrations favor the conjugation reaction over hydrolysis. |
Table 2: Recommended Reaction Conditions for this compound with Carboxylic Acid (EDC/NHS Chemistry)
| Step | Parameter | Recommended Value | Notes |
| 1. Activation | pH | 4.5 - 6.0 | Use a buffer like MES for this step. |
| Molar Ratio (EDC:NHS:Carboxyl) | 2-5 : 1.2-2 : 1 | Use fresh EDC and NHS solutions. | |
| Incubation Time | 15 - 30 minutes at Room Temperature | ||
| 2. Conjugation | pH | 7.2 - 8.5 | Adjust pH with a coupling buffer like PBS after the activation step. |
| Molar Ratio (Activated Acid:Amine) | 1.5- to 10-fold molar excess of activated acid | This should be optimized for your specific application. | |
| Incubation Time | 2 hours at Room Temperature or Overnight at 4°C |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Modified Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
NHS-ester modified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Methodology:
-
Prepare Protein Solution: Ensure your NHS-ester modified protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 5- to 20-fold molar excess over the protein is a common starting point.
-
Initiate Conjugation: Add the this compound stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS
This protocol describes a two-step, one-pot reaction.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
EDC and NHS (or Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or glycine)
-
Purification column (e.g., desalting column)
Methodology:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Activation of Carboxylic Acid: Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the carboxylic acid-containing molecule. Incubate for 15-30 minutes at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.
-
Conjugation to this compound: Add the this compound (dissolved in a minimal amount of DMSO or DMF) to the activated carboxylic acid solution. A 1.5- to 10-fold molar excess of the activated linker to the amine is a good starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Reaction pathways for this compound conjugation.
References
DBCO-PEG6-Amine Reactions: Technical Support Center
Welcome to the technical support center for DBCO-PEG6-amine and related conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains a DBCO (dibenzocyclooctyne) group and an amine group, separated by a 6-unit polyethylene glycol (PEG) spacer.[1] The DBCO group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] The primary amine group can be conjugated to molecules with amine-reactive functional groups, such as NHS esters or carboxylic acids (in the presence of activators).[1][4] The PEG spacer increases the molecule's solubility in aqueous solutions and provides flexibility, which can minimize steric hindrance during conjugation.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. It is typically shipped at ambient temperature.
Q3: In what solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The PEG spacer also enhances its solubility in aqueous buffers.
Q4: What functional groups does the amine moiety of this compound react with?
The primary amine group is nucleophilic and can react with a variety of functional groups, including:
-
Activated Esters (e.g., NHS esters): Forms a stable amide bond.
-
Carboxylic Acids: Requires the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form an amide bond.
-
Carbonyls (Aldehydes and Ketones): Can form a Schiff base, which can be further reduced to a stable amine linkage.
Troubleshooting Guide
Low or No Conjugation Product
Q: I am not seeing any formation of my desired conjugate. What could be the problem?
Several factors could lead to a failed conjugation reaction. Below is a systematic guide to troubleshooting the issue.
1. Reagent Quality and Storage:
-
Issue: DBCO reagents can degrade over time, particularly if not stored correctly. Amine-reactive reagents like NHS esters are especially sensitive to moisture.
-
Solution:
-
Use fresh reagents whenever possible.
-
Ensure that moisture-sensitive reagents are brought to room temperature before opening to prevent condensation.
-
Store reagents as recommended by the supplier, typically at -20°C in a desiccated environment.
-
2. Reaction Conditions:
-
Issue: Suboptimal reaction conditions are a frequent cause of low yields. This includes incorrect molar ratios, temperature, pH, or reaction time.
-
Solution:
-
Molar Ratio: Empirically determine the optimal molar ratio of your reactants. A common starting point is to use a 1.5 to 10-fold molar excess of one component. If one of your molecules is particularly precious, use it as the limiting reagent.
-
pH: For reactions involving NHS esters with amines, a pH range of 7-9 is generally recommended. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.
-
Temperature and Time: DBCO-azide reactions are typically efficient at room temperature (20-25°C) but can be performed at temperatures ranging from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Reaction times can vary from 2 to 48 hours. If you suspect low reactivity, consider increasing the incubation time or temperature.
-
3. Buffer and Solvent Choice:
-
Issue: The choice of buffer and solvent can significantly impact the reaction.
-
Solution:
-
Use non-amine-containing buffers like PBS, HEPES, or borate buffer for NHS ester conjugations.
-
Avoid buffers containing azides, as they will react with the DBCO group.
-
For reagents with limited aqueous solubility, dissolve them in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction mixture.
-
Unexpected Side Products or Aggregation
Q: My final product shows signs of aggregation or contains unexpected side products. What can I do?
-
Issue: Hydrophobic interactions between molecules can lead to aggregation, especially when conjugating hydrophobic compounds.
-
Solution:
-
The PEG6 linker in this compound is designed to increase hydrophilicity and reduce aggregation. If aggregation is still an issue, consider using a linker with a longer PEG chain.
-
Optimize the drug-to-antibody ratio (DAR) if applicable, as high DARs with hydrophobic drugs can increase the propensity for aggregation.
-
-
Issue: Side reactions can occur, particularly with NHS esters, which can hydrolyze in aqueous buffers.
-
Solution:
-
Prepare NHS ester solutions immediately before use.
-
Ensure the pH of the reaction buffer is within the optimal range (7-9) to balance reactivity with stability.
-
Experimental Protocols & Data
General Protocol for DBCO-Azide Conjugation
This protocol provides a general guideline for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Prepare Reagents:
-
Dissolve the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS).
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the DBCO-containing solution to the azide-containing solution. A molar excess of 1.5 to 10 equivalents of one of the components is often used to drive the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours). The reaction can also be performed at 37°C for faster kinetics.
-
-
Purification:
-
Remove unreacted reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Summary of Recommended Reaction Conditions
| Parameter | DBCO-Azide (SPAAC) Reaction | NHS Ester-Amine Reaction |
| Molar Ratio | 1.5:1 to 10:1 (DBCO:Azide or vice versa) | 10- to 50-fold molar excess of NHS ester |
| Temperature | 4°C to 37°C | Room Temperature or 4°C |
| Reaction Time | 2 to 48 hours | 2 hours to overnight |
| pH | Not critical, but typically 6.5-8.5 | 7.0 - 9.0 |
| Recommended Buffers | PBS, HEPES (azide-free) | PBS, HEPES, Borate Buffer (amine-free) |
Visual Guides
This compound Reaction Pathway
Caption: Reaction scheme for a two-step conjugation using this compound.
Troubleshooting Workflow for Low Conjugation Yield
References
Technical Support Center: Optimizing DBCO-PEG6-amine Reactions with Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of DBCO-PEG6-amine to proteins. The following information addresses common challenges and frequently asked questions to ensure successful bioconjugation experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH for EDC/NHS activation: The activation of protein carboxyl groups is most efficient in a slightly acidic environment.[1] | Perform the activation step in a pH range of 4.5-6.0 using a non-amine, non-carboxylate buffer like MES.[1][2] |
| Suboptimal pH for amine coupling: The reaction between the NHS-activated protein and this compound is favored at a neutral to slightly basic pH.[1] | After the activation step, adjust the pH to 7.2-8.5 for the coupling reaction with this compound.[1] | |
| Hydrolysis of NHS ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH, which deactivates it. | Use the NHS-activated protein immediately for the next step. Avoid prolonged storage of the activated protein. | |
| Presence of competing amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for reaction with the NHS-activated protein. | Ensure all buffers used for the coupling step are free of primary amines. Use buffers such as PBS or HEPES. | |
| Inactive EDC or NHS: These reagents are moisture-sensitive and can degrade if not stored properly. | Store EDC and NHS desiccated at the recommended temperature and allow them to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Protein Precipitation/Aggregation | High concentration of EDC: Excessive EDC can sometimes lead to protein precipitation. | If precipitation occurs, try reducing the molar excess of EDC used in the activation step. |
| Unsuitable buffer conditions: The buffer composition and pH may not be optimal for your specific protein's stability. | Ensure the chosen buffer and pH for both activation and coupling steps are compatible with your protein's stability. Maintain the pH away from the protein's isoelectric point (pI). | |
| Over-labeling of the protein: Attaching too many DBCO molecules can alter the protein's properties and lead to aggregation. | Optimize the molar ratio of this compound to protein to achieve the desired degree of labeling without causing precipitation. | |
| Inconsistent Results | Variability in pH measurement: Inaccurate pH measurements can lead to suboptimal reaction conditions. | Calibrate your pH meter regularly with fresh buffers. |
| Degradation of reagents: Improper storage and handling of EDC, NHS, and this compound. | Follow the storage and handling instructions for all reagents to ensure their activity. |
Frequently Asked Questions (FAQs)
Q1: What is the correct reaction scheme for conjugating this compound to a protein?
A1: Since this compound contains a terminal amine group, it will not directly react with proteins. A two-step process is required. First, the carboxyl groups (on aspartic and glutamic acid residues) of the protein are activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a more stable amine-reactive NHS ester intermediate on the protein. Second, the NHS-activated protein is then reacted with the primary amine of this compound to form a stable amide bond.
Q2: What is the optimal pH for the EDC/NHS activation step?
A2: The activation of carboxyl groups on the protein using EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0. A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
Q3: What is the optimal pH for the coupling reaction with this compound?
A3: The reaction of the NHS-activated protein with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5. At this pH range, the primary amine is sufficiently deprotonated to act as a nucleophile. It is common to perform the activation at a lower pH and then raise the pH for the coupling step.
Q4: What buffers should I use for the conjugation reaction?
A4: For the activation step (pH 4.5-6.0), use a buffer that does not contain amines or carboxylates, such as MES buffer. For the coupling step (pH 7.2-8.5), use a non-amine containing buffer like PBS (Phosphate-Buffered Saline) or HEPES. Avoid buffers like Tris or glycine as they contain primary amines and will compete with the this compound.
Q5: How can I prevent my protein from precipitating during the reaction?
A5: Protein precipitation can be caused by several factors. Using a high concentration of EDC can sometimes lead to aggregation; if this occurs, reduce the amount of EDC used. Also, ensure that the buffer conditions (pH and composition) are suitable for your specific protein's stability. Over-labeling the protein with the hydrophobic DBCO moiety can also cause aggregation, so it is important to optimize the molar ratio of the reagents.
Data Presentation
Table 1: Optimal pH Ranges for this compound Conjugation to Proteins
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer(s) |
| Activation | Protein, EDC, NHS/sulfo-NHS | 4.5 - 6.0 | 0.1 M MES |
| Coupling | NHS-activated Protein, this compound | 7.2 - 8.5 | PBS, HEPES |
Table 2: Recommended Molar Excess of Reagents
| Reagent | Molar Excess (relative to protein) | Notes |
| EDC | 10-50x | May require optimization to prevent protein precipitation. |
| NHS/sulfo-NHS | 20-100x | Used in excess to improve the stability of the activated intermediate. |
| This compound | 10-20x | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol provides a general procedure. The amounts and concentrations may need to be optimized for your specific protein.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
Step 1: Protein Preparation
-
Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free from any amine or carboxylate-containing buffers.
Step 2: Activation of Protein Carboxyl Groups
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Removal of Excess Activation Reagents (Optional but Recommended)
-
To obtain a more defined conjugate, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This step also serves to adjust the pH for the coupling reaction.
Step 4: Coupling of this compound
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add a 10-20 fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 5: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 6: Purification of the Conjugate
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to proteins.
Caption: Chemical reaction pathway for protein and this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
DBCO-PEG6-amine side reactions and how to prevent them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine. Our aim is to help you mitigate side reactions and optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule used in bioconjugation. It contains a dibenzocyclooctyne (DBCO) group and a primary amine group, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3]
-
DBCO Group: The DBCO group is a strained alkyne that reacts with azide-functionalized molecules through a mechanism called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is notable because it does not require a cytotoxic copper catalyst, making it ideal for use in biological systems.[4][5]
-
Amine Group: The primary amine (-NH2) can be conjugated to molecules containing activated esters (like NHS esters), carboxylic acids, or aldehydes.
-
PEG6 Spacer: The polyethylene glycol linker enhances the molecule's solubility in aqueous solutions and provides a flexible spacer, which can reduce steric hindrance during conjugation.
Its primary application is to link two molecules together, for example, attaching a small molecule drug to an antibody for targeted delivery.
Q2: What are the most common side reactions associated with DBCO reagents?
The most common side reactions involving the DBCO group are:
-
Thiol-yne Addition: The strained alkyne of the DBCO ring can react with free thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins. This is a significant source of non-specific labeling. While the reaction with azides is much faster, this side reaction can occur, leading to unintended conjugates.
-
Hydrolysis and Degradation: The DBCO group can degrade, particularly under harsh conditions. Strong acids can cause the DBCO ring to rearrange and become inactive. Prolonged incubation in aqueous solutions, especially at elevated temperatures, can also lead to degradation.
-
Reaction with Azide-Containing Buffers: Buffers containing sodium azide, often used as a preservative, will react with the DBCO group, consuming the reagent before it can react with the intended target molecule.
Q3: How should I store this compound and its derivatives?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C. It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption. Aqueous working solutions should always be prepared fresh on the day of the experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation to Azide Target | DBCO reagent was degraded. | Ensure proper storage of the DBCO compound. Prepare fresh aqueous solutions for each experiment. Avoid prolonged exposure to high temperatures or extreme pH. |
| Buffer contains azides (e.g., sodium azide). | Use buffers that do not contain sodium azide. | |
| Suboptimal reaction conditions. | Optimize reaction time (typically 2-12 hours), temperature (4°C to 37°C), and concentration of reactants. Reactions are generally more efficient at higher concentrations. | |
| Non-Specific Labeling of Proteins | Thiol-yne side reaction with cysteine residues. | Block free thiols on your protein before adding the DBCO reagent. This can be done by incubating the protein with a thiol-blocking agent like iodoacetamide or N-ethylmaleimide (NEM). |
| The amine group of this compound reacted non-specifically. | If you are first reacting the amine group (e.g., with an NHS ester on your target), ensure your buffer does not contain other primary amines (e.g., Tris, glycine) that can compete. | |
| Low Yield After Labeling a Protein with a DBCO-NHS Ester | Hydrolysis of the NHS ester. | Perform the reaction in an amine-free buffer at a pH between 7.0 and 9.0. Ensure the DBCO-NHS ester is dissolved in anhydrous DMSO or DMF immediately before use, as it is moisture-sensitive. |
| Insufficient labeling reagent. | Increase the molar excess of the DBCO-NHS ester. For protein concentrations >5 mg/mL, a 10-fold molar excess is often used, while for lower concentrations, a 20- to 50-fold excess may be necessary. |
Quantitative Data Summary
The stability of the DBCO group is critical for successful conjugation. The following table, based on data for a structurally similar DBCO compound, provides an estimate of its stability in aqueous solutions under various conditions.
Table 1: Estimated Stability of DBCO Group in Aqueous Buffers
| pH of Buffer | Temperature | Incubation Time | Expected % Stability | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation is accelerated at higher temperatures. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups like NHS esters. |
This data is intended as a guideline. For critical applications, it is recommended to perform an in-house stability test.
Reaction kinetics can also be influenced by the buffer system used.
Table 2: Influence of Buffer on SPAAC Reaction Rates
| Buffer (pH 7) | Relative Reaction Rate |
| HEPES | Highest |
| Borate | High |
| DMEM | Moderate |
| MES | Low-Moderate |
| PBS | Lowest |
| RPMI | Lowest |
Data is generalized from studies comparing different buffer systems.
Experimental Protocols & Visualizations
Protocol: Blocking Thiol Side Reactions
This protocol describes how to block free sulfhydryl groups on a protein before labeling with a DBCO reagent to prevent the thiol-yne side reaction.
Materials:
-
Protein containing free thiols in an appropriate buffer (e.g., PBS, pH 7.4)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM)
-
DBCO reagent
-
Desalting column
Procedure:
-
Prepare Protein: Ensure your protein solution is at the desired concentration in an amine-free buffer like PBS.
-
Add Thiol-Blocking Agent: Add a 10-fold molar excess of IAM or NEM to the protein solution.
-
Incubate: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C in the dark.
-
Remove Excess Blocking Agent: Remove the unreacted IAM or NEM using a desalting column, exchanging the protein into a fresh, appropriate buffer for the next step.
-
Proceed with DBCO Labeling: Your protein is now ready for conjugation with the DBCO reagent with minimized risk of thiol-related side reactions.
Logical Diagram: Troubleshooting Low Conjugation Yield
This diagram outlines the decision-making process for troubleshooting experiments with low DBCO conjugation efficiency.
References
Technical Support Center: DBCO-Conjugated Protein Purification
Welcome to the technical support center for DBCO-conjugated protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of proteins after conjugation with dibenzocyclooctyne (DBCO) reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-conjugated protein.
| Problem/Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Conjugated Protein | 1. Protein Aggregation: The DBCO group is hydrophobic and can increase the protein's propensity to aggregate, leading to loss during purification steps.[1][2] 2. Non-specific Binding: The protein conjugate may be binding to the purification column material (e.g., resin, membrane).[2] 3. Precipitation: High concentrations of the protein or DBCO reagent during conjugation can cause precipitation.[1][2] | 1. Optimize Molar Ratio: Use a lower molar excess (e.g., 5-10 fold) of the DBCO reagent during conjugation to minimize hydrophobicity-induced aggregation. 2. Use PEGylated DBCO Reagents: Employ DBCO reagents with a hydrophilic polyethylene glycol (PEG) spacer to reduce aggregation. 3. Screen Resins/Membranes: Test different purification materials (e.g., SEC resins, dialysis membranes) to find one with minimal non-specific binding. 4. Adjust Buffer Conditions: Ensure the pH and ionic strength of purification buffers are optimal for your protein's stability. |
| Protein Aggregation or Precipitation Observed | 1. Hydrophobicity of DBCO: Multiple DBCO molecules on the protein surface increase overall hydrophobicity, leading to intermolecular interactions and aggregation. 2. High Molar Excess of DBCO Reagent: A large excess can lead to reagent precipitation or uncontrolled protein modification. 3. Suboptimal Buffer Conditions: The reaction buffer (pH, ionic strength) may not be ideal for your specific protein's stability. 4. High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions. 5. High DMSO Concentration: The final concentration of DMSO (used to dissolve the DBCO reagent) should ideally be below 15-20% to avoid protein precipitation. | 1. Reduce DBCO Molar Excess: Start with a lower molar ratio of DBCO to protein. Ratios above 5 have been shown to cause precipitation for some antibodies. 2. Optimize Protein Concentration: If aggregation occurs, try reducing the protein concentration to 1-5 mg/mL. 3. Buffer Optimization: Screen different buffers to find one that maintains protein stability. Consider adding stabilizing excipients. 4. Control DMSO Content: Ensure the final DMSO concentration in the reaction mixture is as low as possible. 5. Use PEGylated Reagents: The PEG spacer increases the hydrophilicity of the overall conjugate. |
| Inefficient Removal of Excess (Unreacted) DBCO Reagent | 1. Inappropriate Purification Method: The chosen method may not have the resolving power to separate the small DBCO reagent from the large protein conjugate. 2. Incorrect Column Choice (for SEC): The molecular weight cut-off (MWCO) or pore size of the size-exclusion column may be inappropriate. 3. Insufficient Dialysis/Buffer Exchange: Dialysis time may be too short, or the buffer volume may be too small for efficient removal. | 1. Use Spin Desalting Columns: These are effective for rapid removal of small molecules for sample volumes up to a few milliliters. 2. Optimize SEC: Ensure the column has the appropriate pore size to separate your protein from the small molecule reagent. The protein should elute in the void volume. 3. Tangential Flow Filtration (TFF): TFF is a highly effective and scalable method for removing small molecules and for buffer exchange. 4. Thorough Dialysis: Use a large volume of dialysis buffer (at least 1000x the sample volume) and perform at least three buffer changes over 12-24 hours. |
| Low or No DBCO Conjugation Efficiency | 1. Hydrolysis of NHS Ester: DBCO-NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive. 2. Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the conjugation buffer will compete with the protein for reaction with the NHS ester. 3. Suboptimal Reaction Conditions: Reaction time, temperature, or pH may not be optimal. | 1. Use Anhydrous Solvent: Prepare the DBCO-NHS ester stock solution in anhydrous DMSO or DMF immediately before use. 2. Use Amine-Free Buffer: Perform the conjugation in an amine-free buffer like PBS, HEPES, or bicarbonate buffer at pH 7.2-8.5. 3. Optimize Reaction Time/Temp: Incubate for 1-2 hours at room temperature or overnight at 4°C. 4. Increase Molar Excess: If labeling is still low, cautiously increase the molar excess of the DBCO reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying DBCO-conjugated proteins? The most common purification methods are based on size differences between the large protein conjugate and the small, unreacted DBCO reagent. These include:
-
Size-Exclusion Chromatography (SEC): This includes gravity-flow columns and pre-packed spin desalting columns (e.g., Zeba™ columns), which are fast and efficient for removing small molecules.
-
Dialysis: A simple and gentle method effective for removing small molecules, though it can be time-consuming.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) can provide high-resolution separation of the conjugate from unconjugated protein and excess reagents.
-
Tangential Flow Filtration (TFF): An efficient and scalable method for buffer exchange and removal of small molecules, particularly for larger sample volumes.
Q2: How can I confirm that my protein has been successfully labeled with DBCO? Several methods can be used for confirmation:
-
UV-Vis Spectrophotometry: This is the most common method. DBCO has a characteristic absorbance peak around 309 nm. By measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO), you can confirm labeling and calculate the Degree of Labeling (DOL).
-
HPLC Analysis: Reverse-Phase (RP-HPLC) or Hydrophobic Interaction (HIC) can show a shift in retention time. The DBCO-conjugated protein is more hydrophobic and will typically have a longer retention time than the unlabeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most direct confirmation by showing an increase in the protein's molecular weight corresponding to the mass of the attached DBCO-linker moieties.
-
SDS-PAGE: While having low resolution, a significant shift in molecular weight might be visible if the attached molecule is large.
Q3: How do I calculate the Degree of Labeling (DOL)? The DOL (the average number of DBCO molecules per protein) can be calculated from UV-Vis absorbance measurements of the purified conjugate.
The calculation requires the following:
-
A280 and A309: Absorbance of the conjugate at 280 nm and 309 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).
-
εDBCO: Molar extinction coefficient of DBCO at 309 nm (approx. 12,000 M⁻¹cm⁻¹).
-
CF280: A correction factor for the DBCO's contribution to absorbance at 280 nm (this value is specific to the DBCO reagent used, e.g., 0.90 for TFP-Ester-PEG4-DBCO).
Formulae:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF₂₈₀)] / ε_protein
-
DBCO Concentration (M) = A₃₀₉ / ε_DBCO
-
Degree of Labeling (DOL) = DBCO Concentration / Protein Concentration
Q4: What is Hydrophobic Interaction Chromatography (HIC) and why is it useful for DBCO-conjugates? HIC separates molecules based on differences in their surface hydrophobicity. The process involves binding proteins to a weakly hydrophobic column in a high-salt buffer and then eluting them by decreasing the salt concentration. Since adding hydrophobic DBCO groups to a protein increases its surface hydrophobicity, HIC is an excellent method to separate the more hydrophobic DBCO-conjugated protein from the less hydrophobic, unconjugated protein.
Q5: What is the best way to store purified DBCO-conjugated proteins? Store the purified conjugate in a buffer that ensures its long-term stability, typically at -20°C or -80°C. Consider adding a cryoprotectant like glycerol. Avoid buffers containing azides, as they will react with the DBCO group. DBCO-modified proteins can lose 3-5% of their reactivity over 4 weeks when stored at 4°C or -20°C.
Experimental Protocols & Workflows
General Workflow for DBCO Conjugation and Purification
This diagram outlines the typical experimental sequence from initial protein preparation to the final, purified DBCO-conjugated product.
Caption: General workflow for DBCO-protein conjugation and purification.
Protocol 1: Purification Using a Spin Desalting Column
This method is ideal for rapid buffer exchange and removal of unreacted small molecules from samples typically less than 4 mL.
-
Column Preparation: Select a spin column with an appropriate molecular weight cut-off (MWCO) for your protein (e.g., 7K MWCO for most antibodies).
-
Equilibration:
-
Remove the column's storage buffer by centrifugation according to the manufacturer's protocol (e.g., 1,000-1,500 x g for 1-2 minutes).
-
Add 2-3 column volumes of your desired final buffer (e.g., PBS) to the column resin.
-
Centrifuge again to pass the buffer through. Repeat this wash/equilibration step 2-3 times.
-
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the entire quenched conjugation reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,000-1,500 x g for 2 minutes).
-
The purified, desalted DBCO-conjugated protein is now in the collection tube. The smaller, unreacted DBCO reagent is retained in the column resin. Protein recovery is typically greater than 85%.
-
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is for separating unconjugated protein from the more hydrophobic DBCO-conjugated species.
-
Column and Buffers:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of your sample to match Mobile Phase A.
-
Load the sample onto the column. Both conjugated and unconjugated protein should bind.
-
Elute the proteins using a reverse linear gradient, decreasing the salt concentration (from 100% A to 100% B over 20-30 minutes).
-
The less hydrophobic, unconjugated protein will elute first, followed by the more hydrophobic, DBCO-conjugated protein.
-
Monitor the elution profile at 280 nm (protein) and 309 nm (DBCO) to identify and collect the correct fractions.
-
Troubleshooting Logic for Protein Aggregation
Use this decision tree to diagnose and solve issues with protein aggregation during the DBCO conjugation and purification process.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
Technical Support Center: Optimizing SPAAC Reaction Kinetics through Buffer Selection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical role of buffer choice in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction kinetics. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance the efficiency and success of your bioconjugation strategies.
Frequently Asked Questions (FAQs)
Q1: How does the choice of buffer impact the rate of my SPAAC reaction?
A1: The choice of buffer can significantly influence SPAAC reaction kinetics.[1] Studies have demonstrated that different buffer systems can lead to varying reaction rates. For instance, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[1][2][3] Cell culture media can also affect reaction speeds, with reactions in DMEM observed to be faster than those in RPMI.[2]
Q2: What is the general effect of pH on SPAAC reaction kinetics?
A2: Generally, higher pH values tend to accelerate SPAAC reaction rates. This trend is not universal and can be buffer-dependent. For example, the reaction rate in HEPES buffer has been observed to be less dependent on pH compared to other buffers. It is crucial to consider the stability of your biomolecules when adjusting the pH of your reaction.
Q3: Can temperature be used to modulate the speed of a SPAAC reaction?
A3: Yes, increasing the reaction temperature typically accelerates the SPAAC reaction. Many bioconjugation reactions are performed at room temperature (25°C) or physiological temperature (37°C) to maintain the integrity of the biological molecules involved. However, if your molecules are thermally stable, raising the temperature can be an effective strategy to speed up slower reactions.
Q4: Are there any buffer components I should avoid in my SPAAC reaction?
A4: It is critical to use buffers that do not contain primary or secondary amines, such as Tris or glycine, if you are performing an NHS ester-based labeling step prior to the SPAAC reaction, as these will compete with the target amine. Additionally, if your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction.
Q5: How do the electronic properties of the azide and cyclooctyne affect the reaction rate?
A5: The electronic properties of both the azide and the cyclooctyne play a role in the reaction kinetics. For instance, the electron-donating capacity of the azide can influence the reaction rate, with 1-azido-1-deoxy-β-D-glucopyranoside reacting faster than 3-azido-L-alanine in some systems. The structure of the cyclooctyne is also a key factor; strained cyclooctynes with electron-withdrawing groups generally exhibit faster kinetics.
Troubleshooting Guide
Issue: Slow or Incomplete SPAAC Reaction
Potential Cause 1: Suboptimal Buffer System
-
Troubleshooting Step: If you are using PBS, consider switching to HEPES buffer, which has been reported to increase reaction rates for some SPAAC reactions. If working with cell culture media, DMEM may offer faster kinetics than RPMI.
Potential Cause 2: Non-ideal pH
-
Troubleshooting Step: If your biomolecules are stable at higher pH, consider increasing the pH of your reaction buffer, as this generally increases the reaction rate. A pH optimization screen, preparing reactions in buffers with pH values ranging from 6.5 to 8.5, can help identify the optimal condition for your specific system.
Potential Cause 3: Low Reactant Concentration
-
Troubleshooting Step: The law of mass action dictates that increasing the concentration of your reactants (azide and cyclooctyne) will lead to a faster reaction. If solubility is a limiting factor, consider using a cyclooctyne derivative with enhanced aqueous solubility or adding a co-solvent like DMSO.
Potential Cause 4: Low Temperature
-
Troubleshooting Step: If your biomolecules can tolerate it, increase the reaction temperature. Shifting from room temperature to 37°C can significantly enhance the reaction rate.
Potential Cause 5: Presence of Competing Reagents
-
Troubleshooting Step: Ensure your buffers are free from sodium azide, which can act as a competitive inhibitor. If you are using amine-reactive chemistry to introduce one of your functional groups, make sure your buffers do not contain primary or secondary amines like Tris or glycine.
Quantitative Data Summary
The following table summarizes second-order rate constants for the SPAAC reaction between sulfo-DBCO-amine and two different azides in various buffers at different pH values and temperatures. This data provides a clear comparison of how buffer choice can impact reaction kinetics.
| Buffer | pH | Temperature (°C) | Azide | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 |
| PBS | 7 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 ± 0.03 |
| HEPES | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 |
| HEPES | 7 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 ± 0.02 |
| Borate | 10 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.18 ± 0.01 |
| MES | 5 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.86 ± 0.02 |
| DMEM | 7.4 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 ± 0.01 |
| RPMI | 7.4 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 ± 0.01 |
| PBS | 7 | 25 | 3-azido-L-alanine | 0.32 - 0.85 |
| HEPES | 7 | 25 | 3-azido-L-alanine | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 3-azido-L-alanine | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 3-azido-L-alanine | 0.27 - 0.77 |
Experimental Protocols
Methodology for Monitoring SPAAC Reaction Kinetics via UV-Vis Spectrophotometry
This protocol describes a general method for determining the pseudo-first-order rate constants of a SPAAC reaction by monitoring the decrease in absorbance of the DBCO reagent over time.
Materials:
-
DBCO-containing molecule
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, HEPES)
-
UV-Vis spectrophotometer
Procedure:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for many DBCO reagents.
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in the desired reaction buffer in a quartz cuvette.
-
Use a reference cuvette containing only the reaction buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known concentration of the DBCO-containing reagent to the sample cuvette. The concentration should be chosen to give an initial absorbance within the linear range of the spectrophotometer.
-
Immediately begin monitoring the absorbance at 309 nm over time.
-
-
Data Analysis:
-
The natural logarithm of the DBCO concentration (which is proportional to absorbance) is plotted against time.
-
The pseudo-first-order rate constant can be determined from the slope of the resulting linear plot.
-
Visualizations
References
DBCO-PEG6-amine stability issues in acidic conditions
Technical Support Center: DBCO-PEG6-amine
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of this compound, particularly when used in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential points of instability in the this compound molecule under acidic conditions?
A1: The this compound molecule has three main components: the DBCO ring, the PEG6 linker, and the terminal amine group. Under acidic conditions, the primary point of instability is the dibenzocyclooctyne (DBCO) group.[1] The strained alkyne of the DBCO moiety is susceptible to degradation or rearrangement in strong acid.[1][2][3] The polyethylene glycol (PEG) linker is generally highly stable, and the terminal amine group will be protonated but does not typically degrade.[1]
Q2: How does a low pH environment specifically affect the DBCO group?
A2: The DBCO group's reactivity relies on the strain of its internal triple bond. Strong acidic conditions (e.g., using trifluoroacetic acid (TFA) for peptide cleavage) can catalyze a rearrangement of the DBCO ring, such as a 5-endo-dig cycloisomerization, which renders it inactive for copper-free click chemistry. This degradation leads to a significant loss of reactive DBCO molecules and will result in poor yields in subsequent conjugation reactions.
Q3: What happens to the terminal amine group in an acidic solution? Does it degrade?
A3: The terminal amine group (—NH₂) does not degrade in acidic conditions. Instead, it undergoes a standard acid-base reaction and becomes protonated, forming an ammonium salt (—NH₃⁺). Most simple alkyl amines have a pKa for their conjugate acid in the range of 9.5-11.0, meaning that at any pH below this (including acidic and neutral pH), the amine will exist predominantly in its protonated form. This is a reversible process and does not affect the chemical integrity of the amine itself, although it does make the group non-nucleophilic.
Q4: Is the PEG6 linker susceptible to degradation in acidic conditions?
A4: The polyethylene glycol (PEG) linker, which consists of repeating ethylene oxide units, is chemically inert and highly stable under most experimental conditions, including moderately acidic environments. The ether bonds of the PEG backbone are generally resistant to hydrolysis unless exposed to very harsh, extreme conditions not typically used in bioconjugation protocols.
Q5: I am observing low yields in my copper-free click chemistry reaction after exposing this compound to an acidic buffer. What is the likely cause?
A5: The most probable cause for low yields after exposure to acidic conditions is the degradation of the DBCO group. Even moderately acidic environments (e.g., pH 5) can cause slow degradation of the DBCO moiety over time, reducing the concentration of active reagent available for reaction with your azide-containing molecule. For troubleshooting this issue, please refer to the workflow diagram and guide in the Troubleshooting section below.
Q6: What are the recommended storage and handling conditions for this compound to ensure its stability?
A6: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When preparing solutions, use anhydrous DMSO or DMF for stock solutions, which can be stored at -20°C for short periods (it is best to aliquot into single-use volumes to avoid repeated freeze-thaw cycles). It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize potential hydrolysis or degradation.
Q7: Are there any buffer components I should absolutely avoid when working with this compound?
A7: Yes. The most critical buffer component to avoid is sodium azide (NaN₃) or any other source of azide ions. The azide will react directly with the DBCO group in a click chemistry reaction, consuming your reagent before it can be used for its intended purpose. This applies to all pH conditions.
Quantitative Stability Data
The stability of the DBCO moiety is dependent on pH, temperature, and incubation time. The following table provides stability data for a closely related compound, DBCO-NHCO-PEG4-acid, which can be used as a guideline for estimating the stability of this compound.
| pH | Temperature (°C) | Incubation Time (hours) | Estimated % Intact Reagent* | Key Considerations |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal condition for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Degradation is accelerated by increased temperature. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable at slightly basic pH. |
*Data is for the related compound DBCO-NHCO-PEG4-acid and should be considered a guideline. For critical applications, in-house stability tests are recommended.
Visual Guides and Workflows
Potential Degradation Pathway in Acid
Under strongly acidic conditions, the DBCO ring can undergo an inactivating rearrangement.
References
How to determine the optimal molar ratio of DBCO-reagent to protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal molar ratio of DBCO-reagent to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of DBCO-reagent to protein?
The optimal molar ratio is protein-dependent and must be determined empirically. However, a common starting point is a 10- to 40-fold molar excess of the DBCO reagent to the protein.[1] The ideal ratio is influenced by the protein's concentration and the number of available primary amines (e.g., lysine residues) on its surface.[1][2]
Q2: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation is a common issue that can arise from several factors:
-
Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic. Attaching multiple DBCO molecules can increase the protein's overall hydrophobicity, leading to intermolecular interactions and aggregation.[3]
-
High Molar Excess of Reagent: Using a large molar excess of a DBCO-NHS ester can lead to the precipitation of the reagent itself or cause extensive, uncontrolled modification of the protein, resulting in aggregation.[3] For some antibodies, molar ratios of DBCO to antibody above 5 have resulted in precipitation.
-
Suboptimal Buffer Conditions: Proteins are sensitive to pH, ionic strength, and buffer composition. An inappropriate buffer can lead to protein instability and aggregation.
-
High Protein Concentration: Higher protein concentrations can increase the risk of aggregation.
Q3: What is the best buffer to use for DBCO conjugation?
The ideal buffer should maintain protein stability while facilitating an efficient conjugation reaction. Here are some general guidelines:
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with NHS-ester functionalized DBCO reagents.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is commonly used. Other suitable buffers include HEPES, carbonate/bicarbonate, and borate buffers.
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.
Q4: How can I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
The following formulas can be used to calculate the DOL for an antibody (IgG):
Protein Concentration (M) = [ (A₂₈₀ - (A₃₀₉ × Correction Factor)) / Molar Extinction Coefficient of Protein ] × Dilution Factor
Degree of Labeling (DOL) = (A₃₀₉ × Dilution Factor) / (Molar Extinction Coefficient of DBCO × Protein Concentration (M))
-
A₂₈₀: Absorbance at 280 nm
-
A₃₀₉: Absorbance at 309 nm
-
Correction Factor: A value to account for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).
-
Molar Extinction Coefficient of Protein: For a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹.
-
Molar Extinction Coefficient of DBCO: Approximately 12,000 M⁻¹cm⁻¹.
Troubleshooting Guide
This guide addresses common issues encountered during DBCO-protein conjugation.
| Observation | Possible Cause | Recommended Action |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) DBCO-NHS ester. | Prepare EDC/NHS solutions fresh if using a carboxylated DBCO reagent. Ensure the DBCO-NHS ester stock is anhydrous and equilibrated to room temperature before opening. |
| Buffer contains primary amines (e.g., Tris). | Perform a buffer exchange into a non-amine buffer like PBS or HEPES. | |
| Insufficient molar excess of DBCO reagent. | Increase the molar ratio of the DBCO reagent to the protein. | |
| Protein Precipitation/ Aggregation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 20%. |
| Protein is unstable at the reaction pH. | Optimize the buffer pH within the 7.0-8.0 range while maintaining protein stability. | |
| Hydrophobic nature of the DBCO group. | Start with a lower molar excess of the DBCO reagent. Consider using a DBCO reagent with a hydrophilic PEG spacer. | |
| No or Low Conjugation | One or more coupling partners were not successfully labeled. | Confirm that both the protein and the azide-containing molecule have been successfully functionalized before proceeding with the click reaction. |
| Reaction conditions are suboptimal. | Optimize the reaction by altering the molar excess, increasing the reactant concentrations, or increasing the incubation time. Reactions can be performed at 37°C to increase the rate. | |
| Steric hindrance. | Use a DBCO reagent with a longer, flexible spacer arm (e.g., PEG) to reduce spatial interference. |
Experimental Protocols
Protocol 1: Optimization of DBCO-Reagent to Protein Molar Ratio
This protocol outlines a general procedure for determining the optimal molar ratio of a DBCO-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other purification systems (e.g., SEC, dialysis)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is at a known concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
-
Set up Parallel Reactions:
-
Prepare a series of reactions with varying molar ratios of DBCO-NHS ester to protein. Good starting points are 5:1, 10:1, 20:1, and 40:1.
-
-
Prepare the DBCO-NHS Ester Stock Solution:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
-
Initiate the Conjugation Reaction:
-
Add the calculated volume of the DBCO-NHS ester stock solution to each protein sample to achieve the desired molar excess.
-
Gently mix and incubate at room temperature for 1 hour or at 4°C for 4-12 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted DBCO reagent using a spin desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterize the Conjugate:
-
Determine the DOL for each molar ratio using UV-Vis spectrophotometry as described in the FAQs.
-
Analyze the samples for aggregation using methods like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
-
Select the Optimal Ratio:
-
Choose the molar ratio that provides a desirable DOL without causing significant protein aggregation or loss of function.
-
Visualizations
References
DBCO-PEG6-amine reaction time optimization for complete conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DBCO-PEG6-amine conjugation reactions for complete and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1] It is important to note that a large molar excess of a hydrophobic DBCO reagent can sometimes lead to protein aggregation.
Q2: What are the recommended reaction time and temperature for complete conjugation?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C. In some instances, particularly with lower reactant concentrations, incubation for up to 24-48 hours may be necessary to maximize the yield.
Q3: Which buffer systems are compatible with this compound conjugation?
A3: DBCO click chemistry is compatible with a variety of aqueous buffers. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate, or borate buffers at a pH range of 7.0-9.0. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended amine-reactive conjugation. Additionally, buffers containing sodium azide must be avoided as azide will react with the DBCO group.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of a DBCO-azide conjugation reaction can be monitored using several analytical techniques. The consumption of the DBCO reagent can be tracked by measuring the decrease in its characteristic UV absorbance at approximately 309-310 nm. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), including size-exclusion (SEC), reverse-phase (RP-HPLC), and hydrophobic interaction (HIC), can be used to separate the conjugated product from the starting materials and monitor the reaction's progression. Mass spectrometry (MS) is a powerful tool to confirm the mass of the final conjugate and determine the degree of labeling. For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the formation of the higher molecular weight conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete or Low Conjugation Yield | Suboptimal Molar Ratio: Insufficient excess of one reactant. | Empirically test different molar ratios, starting with 1.5-3 equivalents of the less critical component. |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Extend the incubation time, especially for reactions at lower temperatures. Consider incubating for up to 24-48 hours. | |
| Incorrect Buffer Composition: Presence of competing amines (e.g., Tris) or azide in the buffer. | Use a recommended amine-free and azide-free buffer such as PBS or HEPES at pH 7-9. | |
| Low Reactant Concentration: Dilute reaction conditions can slow down the kinetics. | If possible, increase the concentration of the reactants. | |
| Protein Aggregation or Precipitation | Hydrophobicity of DBCO: The DBCO moiety is hydrophobic and can cause aggregation when present at high densities on a protein's surface. | Use a DBCO reagent with a hydrophilic PEG linker, such as this compound, to improve solubility. Optimize the molar ratio to avoid excessive labeling; a molar ratio of DBCO to antibody above 5 has been shown to sometimes result in precipitation. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability. | Screen different buffer formulations to find conditions that maintain protein solubility. | |
| High Protein Concentration: Concentrated protein solutions can be more prone to aggregation. | If aggregation occurs, try reducing the protein concentration. | |
| Difficulty in Purifying the Conjugate | Co-elution of Reactants and Products: Similar physicochemical properties of the starting materials and the final conjugate. | Optimize the purification method. For HPLC, adjust the gradient or select a different column type (e.g., IEX, HIC, or RP-HPLC). Size-exclusion chromatography is often effective for separating the larger conjugate from smaller unreacted reagents. |
| Non-specific Binding: The conjugate may be binding to the purification matrix. | Adjust the buffer composition (e.g., ionic strength) or test different purification resins. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide-containing molecule is limiting. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 - 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| pH | 7.0 - 9.0 | Reaction is more efficient at a slightly alkaline pH. |
| Buffer | PBS, HEPES, Carbonate, Borate | Must be free of primary amines (e.g., Tris) and sodium azide. |
| Solvent for DBCO reagent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. The final concentration of the organic solvent should typically be kept low (<20%) to avoid protein precipitation. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the DBCO-PEG6-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-10 fold) of the DBCO-PEG6-NHS ester stock solution to the protein solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using a desalting column, dialysis, or tangential flow filtration.
-
For higher purity, utilize HPLC-based methods such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Protocol 2: Monitoring Reaction Progress by RP-HPLC
-
Method Setup:
-
Use a reverse-phase HPLC column (e.g., C4 or C18) suitable for protein separation.
-
Establish a gradient elution method using two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Set the detector to monitor absorbance at 280 nm and 309 nm.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 12 hours), withdraw a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot immediately (e.g., by adding a quenching buffer or by acidification).
-
Inject the aliquot onto the equilibrated RP-HPLC system.
-
-
Data Interpretation:
-
Monitor the chromatograms. The unconjugated protein will typically elute earlier than the more hydrophobic DBCO-conjugated protein.
-
The formation of the product can be tracked by the appearance and increase in the area of the new peak corresponding to the conjugate.
-
Complete conjugation is indicated by the disappearance of the starting material peak (unconjugated protein).
-
Mandatory Visualization
References
Technical Support Center: Post-Conjugation Purification of DBCO-PEG6-Amine
Welcome to the technical support center for post-conjugation purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of excess DBCO-PEG6-amine following its conjugation to larger biomolecules, such as antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Removing unconjugated this compound is a critical step for several reasons. Firstly, excess linker can interfere with downstream applications and analytics by competing for binding sites or generating misleading signals. Secondly, for therapeutic applications, residual unconjugated linkers can lead to undesirable off-target effects and potential immunogenicity. Finally, a purified conjugate ensures accurate characterization of the final product, such as determining the precise drug-to-antibody ratio (DAR).
Q2: What is the molecular weight of this compound and why is it important for purification?
A2: The molecular weight of this compound is approximately 611.74 g/mol .[1][2][3][4] Knowing this small molecular weight is essential for selecting an appropriate purification method that can effectively separate it from the much larger conjugated biomolecule (e.g., an antibody at ~150 kDa). The significant size difference allows for efficient separation using techniques based on molecular size.
Q3: What are the most common methods for removing excess this compound?
A3: The most prevalent and effective methods for removing small molecule linkers like this compound from large protein conjugates are based on size differences. These include:
-
Dialysis: A membrane-based technique that allows for the passive diffusion of small molecules out of a sample.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius.
-
Tangential Flow Filtration (TFF): A rapid and scalable membrane-based method for buffer exchange and concentration.
Purification Method Comparison
The choice of purification method depends on factors such as sample volume, required purity, process time, and scalability. The following table summarizes the key quantitative parameters for the three recommended methods.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane | Separation based on hydrodynamic volume | Convective transport through a semi-permeable membrane |
| Recommended MWCO | 10–20 kDa | N/A (Resin-dependent) | 30 kDa (for ~150 kDa protein) |
| Typical Processing Time | 12–48 hours | 0.5–2 hours | 1–4 hours |
| Sample Volume | µL to > L | µL to mL (analytical), L (preparative) | mL to > 1000s of L |
| Typical Recovery | > 90% | > 95% | > 95% |
| Key Advantage | Simple, low cost, gentle on proteins | High resolution, good for analytical and preparative scale | Fast, scalable, suitable for large volumes |
| Key Disadvantage | Slow, requires large buffer volumes | Potential for sample dilution, column cost | Higher initial equipment cost, potential for membrane fouling |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for each purification technique.
Purification Workflow Overview
Caption: General workflow for post-conjugation purification.
Method 1: Dialysis
Dialysis is a widely used technique for separating molecules based on size by differential diffusion across a semi-permeable membrane.
Dialysis Workflow
Caption: Step-by-step workflow for dialysis.
Experimental Protocol: Dialysis
-
Membrane Selection and Preparation:
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 10-20 kDa. This will retain the antibody conjugate (~150 kDa) while allowing the free this compound (~0.6 kDa) to diffuse out.
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves hydrating the membrane in dialysis buffer.
-
-
Sample Loading:
-
Carefully load the post-conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely seal the tubing or cassette, leaving some headspace to allow for potential sample dilution due to osmosis.
-
-
Dialysis:
-
Immerse the sealed dialysis device in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4) at a volume at least 500 times that of the sample.
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
-
Buffer Exchange:
-
Perform at least three buffer changes to ensure complete removal of the excess linker. A typical schedule is to change the buffer after 4-6 hours, again after another 4-6 hours, and then dialyze overnight.
-
-
Sample Recovery:
-
After the final dialysis period, carefully remove the dialysis device from the buffer.
-
Transfer the purified conjugate from the device to a clean storage tube.
-
Troubleshooting Guide: Dialysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein Precipitation | - pH of the dialysis buffer is close to the isoelectric point (pI) of the protein.- Low salt concentration in the dialysis buffer.- High protein concentration. | - Adjust the pH of the dialysis buffer to be at least one unit away from the protein's pI.- Maintain an appropriate salt concentration (e.g., 150 mM NaCl) in the dialysis buffer to keep the protein soluble.- If the protein concentration is very high, consider diluting the sample before dialysis and re-concentrating it afterward. |
| Low Product Recovery | - Protein adsorption to the dialysis membrane.- Sample leakage from the dialysis device. | - Use low-protein-binding dialysis membranes.- Ensure the dialysis tubing is securely clamped or the cassette is properly sealed. |
| Inefficient Removal of this compound | - Insufficient buffer volume or number of buffer changes.- Inadequate dialysis time. | - Increase the volume of the dialysis buffer (up to 1000-fold the sample volume).- Increase the number of buffer changes and the duration of each dialysis step. |
Method 2: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute first, while smaller molecules are retarded.
SEC Workflow
Caption: Step-by-step workflow for Size Exclusion Chromatography.
Experimental Protocol: Size Exclusion Chromatography (SEC)
-
Column and Buffer Selection:
-
Choose an SEC column with a fractionation range suitable for separating a ~150 kDa protein from a ~0.6 kDa small molecule. A resin with a fractionation range of approximately 10 kDa to 600 kDa is appropriate.
-
Prepare a mobile phase that is compatible with your protein and the column (e.g., PBS, pH 7.4). Degas the buffer before use.
-
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1 mL/min for a standard analytical column).
-
-
Sample Loading:
-
Filter the post-conjugation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Inject the sample onto the column. The sample volume should typically be 0.5-2% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Perform an isocratic elution with the mobile phase.
-
Monitor the elution profile using a UV detector at 280 nm. The protein conjugate will elute in the first major peak, while the excess this compound will elute later.
-
Collect fractions corresponding to the protein peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate and the absence of the free linker.
-
Pool the fractions containing the pure product.
-
Troubleshooting Guide: Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | - Non-specific interactions between the protein and the column matrix.- Inappropriate flow rate. | - Increase the salt concentration of the mobile phase (e.g., up to 300 mM NaCl) to minimize ionic interactions.- Optimize the flow rate; a lower flow rate generally improves resolution. |
| Low Product Recovery | - Protein adsorption to the column or tubing.- Protein precipitation on the column. | - Use a biocompatible chromatography system.- Ensure the mobile phase conditions (pH, salt) maintain protein solubility.- If necessary, add a small amount of a non-ionic detergent to the mobile phase. |
| Column Clogging/High Backpressure | - Particulates in the sample or mobile phase.- Protein aggregation. | - Always filter the sample and mobile phase before use.- If aggregation is suspected, troubleshoot the buffer conditions to improve protein stability. |
Method 3: Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and efficient method for separating molecules based on size. It is particularly well-suited for concentrating and performing buffer exchange (diafiltration) on larger sample volumes.
TFF Workflow
Caption: Step-by-step workflow for Tangential Flow Filtration.
Experimental Protocol: Tangential Flow Filtration (TFF)
-
System and Membrane Selection:
-
Select a TFF membrane with an MWCO that is 3-5 times smaller than the molecular weight of the conjugate. For a ~150 kDa antibody conjugate, a 30 kDa MWCO membrane is recommended.
-
Assemble the TFF system according to the manufacturer's instructions.
-
-
System Preparation:
-
Flush the system with purification-grade water and then with the diafiltration buffer (e.g., PBS, pH 7.4) to remove any preservatives and equilibrate the membrane.
-
-
Diafiltration:
-
Load the post-conjugation reaction mixture into the sample reservoir.
-
Begin recirculating the sample through the TFF device at a recommended feed flow rate (e.g., 5 L/min/m² of membrane area) and transmembrane pressure (TMP) (e.g., 10-20 psi).
-
Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. A constant volume diafiltration of 5-7 diavolumes is typically sufficient to remove small molecules.
-
-
Concentration and Recovery:
-
After diafiltration, the sample can be concentrated to the desired final volume by stopping the addition of diafiltration buffer and allowing permeate to be removed.
-
Once the target volume is reached, stop the pump and recover the purified, concentrated conjugate from the system.
-
Troubleshooting Guide: Tangential Flow Filtration (TFF)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Flux Rate | - Membrane fouling or clogging.- High sample viscosity. | - Clean the membrane according to the manufacturer's protocol.- Optimize operating parameters (TMP and feed flow rate).- If the sample is highly concentrated, consider a pre-dilution step before TFF. |
| Low Product Recovery | - Protein adsorption to the membrane or tubing.- High TMP causing protein denaturation and aggregation on the membrane. | - Use low-protein-binding membranes.- Optimize TMP to a lower value.- Perform a buffer flush of the system after recovery to collect any residual product. |
| Protein Aggregation | - High shear stress from the pump.- Unfavorable buffer conditions. | - Use a low-shear pump (e.g., peristaltic pump).- Ensure the buffer composition (pH, ionic strength) stabilizes the protein throughout the process. |
References
Technical Support Center: DBCO-NHS Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DBCO-NHS esters, with a focus on understanding and preventing hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a DBCO-NHS ester and what is it used for?
A DBCO-NHS ester is a chemical reagent used in bioconjugation, which is the process of linking molecules together to create new complexes. It has two key components:
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that readily reacts with azide-containing molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is highly specific and can be performed in biological samples without the need for a toxic copper catalyst.[1][2]
-
NHS Ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[1]
This dual functionality allows researchers to first label an amine-containing biomolecule (like an antibody or protein) with the DBCO group, which can then be specifically "clicked" to another molecule that has been tagged with an azide.
Q2: What is DBCO-NHS ester hydrolysis and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction breaks the ester bond, converting the reactive NHS ester into an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[1] This is a significant issue in bioconjugation because the hydrolyzed DBCO molecule can no longer react with primary amines on the target biomolecule. This competing hydrolysis reaction directly reduces the efficiency of your labeling experiment, leading to lower yields of the desired DBCO-labeled product.[1]
Q3: What are the main factors that cause DBCO-NHS ester hydrolysis?
The primary factors that influence the rate of hydrolysis are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the reaction buffer. As the pH increases, particularly above 8.5, the rate of hydrolysis accelerates significantly.
-
Moisture: NHS esters are very sensitive to moisture. Improper storage and handling can expose the reagent to water, leading to its inactivation before it is even used in an experiment.
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Buffer Composition: The type of buffer used can impact the reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during the use of DBCO-NHS esters, with a focus on problems arising from hydrolysis.
Problem: Low or No Labeling of My Biomolecule
This is the most common issue and is often linked to the hydrolysis of the DBCO-NHS ester.
| Potential Cause | Recommended Solution |
| Hydrolyzed DBCO-NHS Ester Reagent | Storage and Handling: Store the solid DBCO-NHS ester at -20°C in a desiccator. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation. For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C for short-term storage and use immediately after preparation in aqueous buffers. |
| Reagent Quality Check: You can assess the activity of your NHS ester by intentionally hydrolyzing a small amount with a base and measuring the release of NHS, which absorbs light at 260 nm. An increase in absorbance after adding the base indicates that the reagent was active. | |
| Suboptimal Reaction pH | Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3 is often recommended as a good balance between efficient amine reaction and minimal hydrolysis. Use a freshly calibrated pH meter to verify the buffer pH. |
| Incorrect Buffer Type | Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer. |
| Low Protein Concentration | Increase Concentration: The competing hydrolysis reaction has a greater impact in dilute protein solutions. If possible, increase the concentration of your biomolecule in the reaction mixture. |
| Insufficient Molar Excess of DBCO-NHS Ester | Optimize Ratio: A 10- to 20-fold molar excess of the DBCO-NHS ester over the protein is a common starting point. This may need to be optimized depending on the number of available amines on your biomolecule. |
Problem: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| pH Drift During Reaction | Buffer Capacity: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Variable Reagent Activity | Fresh Stock Solutions: Prepare fresh stock solutions of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters at different pH values and temperatures. The half-life is the time it takes for 50% of the reactive NHS ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
As the data indicates, a relatively small increase in pH leads to a dramatic decrease in the stability of the NHS ester.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.
-
Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate the Labeling Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the DBCO-NHS ester stock solution to your protein solution.
-
Gently mix the reaction mixture. The final concentration of DMSO or DMF should be kept low (ideally below 10%) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at 4°C can help to minimize hydrolysis.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This will react with any remaining unreacted DBCO-NHS ester.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis.
Protocol 2: Assessing the Reactivity of DBCO-NHS Ester
This method can be used to determine if your DBCO-NHS ester has been hydrolyzed.
Materials:
-
DBCO-NHS Ester
-
Amine-free buffer (e.g., phosphate buffer, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the DBCO-NHS ester in the amine-free buffer.
-
Measure the initial absorbance (A_initial) of the solution at 260 nm. This reading accounts for any NHS that may have already been released due to prior hydrolysis.
-
Induce complete hydrolysis by adding a small volume of 0.5-1.0 N NaOH to the solution to significantly raise the pH.
-
Incubate for a few minutes to allow for complete hydrolysis of the remaining active NHS ester.
-
Measure the final absorbance (A_final) of the solution at 260 nm.
-
Interpretation:
-
If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of the base. The reagent is likely still reactive.
-
If A_final ≈ A_initial , it suggests that the NHS ester was already fully hydrolyzed and is no longer active.
-
Visualizations
Caption: Competing reactions of a DBCO-NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Impact of Temperature on SPAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on the speed of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My SPAAC reaction is slow or the yield is low. Could temperature be a factor?
A1: Yes, temperature is a critical parameter influencing the kinetics of SPAAC reactions. Generally, increasing the reaction temperature accelerates the reaction rate.[1][2] Reactions are commonly performed at room temperature (25 °C) or physiological temperature (37 °C).[3][4] If you are experiencing slow reactions, consider increasing the temperature, but always be mindful of the thermal stability of your biomolecules, as higher temperatures can lead to degradation.
Q2: What is the optimal temperature range for SPAAC reactions?
A2: SPAAC reactions are effective across a range of temperatures, typically from 4°C to 37°C.[1] Some studies have even monitored reactions at temperatures up to 60°C. The optimal temperature will depend on the specific reactants and the thermal sensitivity of your molecules. For thermally sensitive biomolecules, performing the reaction overnight at 4°C is a common practice. For less sensitive molecules, elevating the temperature can be a useful strategy to accelerate slow reactions.
Q3: I'm observing inconsistent results between experiments. How can I ensure temperature is not the cause?
A3: To ensure consistency, it is crucial to maintain a constant and uniform temperature throughout the reaction. Use a reliable incubator, water bath, or temperature-controlled shaker. For reactions monitored over time, ensure the temperature of the instrument (e.g., spectrophotometer or NMR spectrometer) is stable.
Q4: Besides temperature, what other factors can affect the speed of my SPAAC reaction?
A4: Several other factors can influence SPAAC reaction kinetics:
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. For instance, HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.
-
pH Level: Generally, higher pH values (around 7-8) tend to increase the rate of SPAAC reactions.
-
Reactant Concentration: Increasing the concentration of the azide and cyclooctyne will lead to a faster reaction.
-
Steric Hindrance: Bulky molecules or functional groups near the reactive azide or cyclooctyne can physically impede the reaction, slowing it down.
-
Solvent: The choice of solvent can influence reaction rates. While aqueous buffers are common for biological applications, organic co-solvents like DMSO may be used to improve the solubility of some reactants.
Q5: My reaction is still slow even after increasing the temperature. What else can I do?
A5: If increasing the temperature is not sufficient or feasible, consider the following troubleshooting steps:
-
Optimize the buffer and pH: As mentioned, switching to a more favorable buffer like HEPES and adjusting the pH can enhance reaction speed.
-
Increase reactant concentrations: If possible, increasing the concentration of one or both reactants can accelerate the reaction.
-
Consider a more reactive cyclooctyne: Different cyclooctyne derivatives exhibit varying reactivities. If you are using a less reactive cyclooctyne, switching to a more strained and therefore more reactive one (e.g., DBCO) could be an option.
-
Check for reagent degradation: Ensure that your azide and cyclooctyne reagents have been stored properly and have not degraded. It is recommended to prepare fresh solutions of reactants before each experiment.
Quantitative Data: Temperature's Influence on SPAAC Reaction Rates
The following table summarizes quantitative data on the effect of temperature on the second-order rate constants of a SPAAC reaction between benzyl azide and cyclooctyne.
| Temperature (°C) | Second-Order Rate Constant (k) in M⁻¹s⁻¹ |
| 0 | 5 x 10⁻⁴ |
| 37 | Data in acetonitrile |
| 60 | 5.83 x 10⁻² |
Data sourced from a study monitoring the reaction by inline ATR-IR spectroscopy.
Experimental Protocols
Protocol 1: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the characteristic absorbance of the cyclooctyne.
Materials:
-
Strained cyclooctyne (e.g., DBCO derivative)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS or HEPES)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set up the UV-Vis spectrophotometer to measure the absorbance at the characteristic wavelength for your cyclooctyne (e.g., around 309 nm for DBCO). Set the desired reaction temperature.
-
Sample Preparation:
-
Prepare a stock solution of the strained cyclooctyne in the reaction buffer.
-
Prepare a stock solution of the azide-containing molecule in the same buffer. The concentration of the azide should be in large excess (at least 10-fold) compared to the cyclooctyne to ensure pseudo-first-order kinetics.
-
-
Data Acquisition:
-
In a quartz cuvette, add the reaction buffer and the azide stock solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at the specified wavelength over time. Record data at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the azide in excess.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.
Materials:
-
Strained cyclooctyne
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
NMR Data Acquisition:
-
Set the desired temperature on the NMR spectrometer.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the inverse of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction with equal initial concentrations, this plot should be linear. The slope of this line is the second-order rate constant (k).
-
Visualizations
Caption: Experimental workflow for studying the impact of temperature on SPAAC reaction speed.
Caption: Relationship between temperature, reaction rate, and reaction time in SPAAC.
References
Technical Support Center: Purifying DB-CO-labeled Peptides
Welcome to the technical support center for DBCO-labeled peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of peptides modified with dibenzocyclooctyne (DBCO).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-labeled peptide.
Problem 1: Low Recovery of the DBCO-Labeled Peptide
Possible Causes:
-
Aggregation: The hydrophobic nature of the DBCO group can lead to peptide aggregation and subsequent loss during purification.[1][2]
-
Non-specific Binding: The labeled peptide may bind to purification columns or filtration membranes.[2]
-
Precipitation: High concentrations of the peptide or the presence of excess hydrophobic DBCO reagent can cause precipitation.[2]
-
Inefficient Removal of Excess Reagent: The chosen method for removing unreacted DBCO may be suboptimal, leading to co-elution or poor recovery.[3]
Solutions:
-
Optimize Labeling Reaction: Use a lower molar excess of the DBCO-NHS ester during labeling to minimize hydrophobicity-induced aggregation. A 5- to 10-fold molar excess is often a good starting point.
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) linker between DBCO and the reactive group can increase the hydrophilicity of the labeled peptide and reduce aggregation.
-
Screen Purification Materials: Test different HPLC columns or SPE cartridges to identify one with minimal non-specific binding for your specific peptide.
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimal for your peptide's stability and solubility.
-
Alternative Purification Strategies: For challenging separations, consider affinity purification using DBCO-binding resins if your peptide is azide-modified.
Problem 2: Poor Solubility of the Labeled Peptide
Possible Causes:
-
Hydrophobic Nature of DBCO: The DBCO moiety significantly increases the hydrophobicity of the peptide.
-
Peptide Sequence: Peptides with a high content of hydrophobic amino acid residues are inherently less soluble in aqueous solutions.
-
Aggregation: Hydrophobic interactions can lead to the formation of aggregates, especially at high concentrations.
-
pH close to Isoelectric Point (pI): Peptides are least soluble at their pI. Residual trifluoroacetic acid (TFA) from synthesis or purification can lower the pH and shift it closer to the pI for some peptides.
Solutions:
-
Initial Dissolution Test: Always start by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water. Sonication or gentle vortexing can aid dissolution.
-
pH Adjustment: Based on the peptide's net charge, carefully add a dilute acidic or basic solution dropwise to improve solubility.
-
Use of Organic Solvents: For highly hydrophobic peptides, co-solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can be used. Ensure the final concentration of the organic solvent is compatible with your downstream application.
-
Incorporate Solubilizing Moieties: During peptide synthesis, the incorporation of hydrophilic spacers (e.g., PEG) or charged amino acids (e.g., Lysine, Arginine) can significantly improve the solubility of the final DBCO-labeled peptide.
Problem 3: Presence of Impurities After Purification
Possible Causes:
-
Incomplete Reaction: The labeling reaction may not have gone to completion, leaving unreacted peptide.
-
Excess Reagents: Unreacted DBCO-NHS ester or its hydrolysis byproducts may still be present.
-
Side Reactions: DBCO can be unstable under strongly acidic conditions (e.g., high concentrations of TFA during peptide cleavage), leading to rearranged, inactive forms.
-
Synthesis-Related Impurities: The initial crude peptide may contain deletion sequences, truncated peptides, or peptides with protecting groups that were not fully removed.
Solutions:
-
Optimize Reaction Conditions: Ensure optimal pH (typically 7.2-8.0 for NHS ester reactions) and sufficient reaction time for the labeling step.
-
Quenching: After the labeling reaction, add a quenching reagent like Tris-HCl to consume any unreacted NHS esters.
-
Efficient Purification Method: Utilize high-resolution purification techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the desired product from impurities.
-
Characterize Impurities: Use mass spectrometry (MS) to identify the nature of the impurities, which can help in optimizing the synthesis and purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my DBCO-labeled peptide?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying DBCO-labeled peptides. It offers high resolution to separate the labeled peptide from unlabeled peptide, excess reagents, and other impurities. Solid-Phase Extraction (SPE) can be a useful technique for sample clean-up and concentration, particularly for removing salts and some impurities before a final HPLC step.
Q2: How can I remove the unreacted DBCO-NHS ester after the labeling reaction?
A2: Unreacted DBCO-NHS ester can be removed using several methods:
-
Desalting Columns/Spin Columns: These are effective for rapid removal of small molecules from larger peptides.
-
Dialysis: Suitable for larger peptides, but can be time-consuming and may lead to sample loss with small volumes.
-
RP-HPLC: The unreacted reagent and its byproducts will typically have different retention times from the labeled peptide and can be effectively separated during the purification run.
Q3: My DBCO-labeled peptide seems to be degrading during RP-HPLC purification with TFA. What can I do?
A3: DBCO is known to be sensitive to strongly acidic conditions. While 0.1% TFA is a standard mobile phase additive in RP-HPLC for peptides, prolonged exposure can lead to degradation of the DBCO moiety. To mitigate this:
-
Minimize Exposure Time: Keep the purification runs as short as possible while still achieving good separation.
-
Work at Low Temperatures: Perform the purification at a reduced temperature (e.g., on ice or in a cooled autosampler/fraction collector) to slow down degradation.
-
Reduce TFA Concentration: If possible, try reducing the TFA concentration in the mobile phase, but be aware that this might affect peak shape and resolution.
-
Alternative Ion-Pairing Reagents: In some cases, other ion-pairing reagents like formic acid might be a milder alternative, although this can also impact selectivity.
Q4: How can I confirm that my peptide is successfully labeled with DBCO?
A4: Several methods can be used to confirm labeling:
-
Mass Spectrometry (MS): This is the most definitive method. An increase in the molecular weight corresponding to the mass of the DBCO label will confirm successful conjugation.
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance at around 309 nm. The appearance of this peak in the spectrum of the purified peptide is a good indicator of successful labeling.
-
HPLC Analysis: The labeled peptide will have a different retention time on an RP-HPLC column compared to the unlabeled peptide, typically eluting later due to the increased hydrophobicity of the DBCO group.
Quantitative Data Summary
| Parameter | Purification Method | Typical Purity | Typical Recovery | Key Considerations |
| Purity | RP-HPLC | >95% | Variable | Highly dependent on the complexity of the crude mixture and optimization of the gradient. |
| SPE | 60-97% | Variable | Can be used for initial cleanup or purification of less complex mixtures. | |
| Recovery | Desalting/Spin Columns | >85% for desalting | ~30-40% in some filtration setups | Good for buffer exchange and removing small molecules, but some filtration methods can lead to low recovery. |
| Affinity Purification (DBCO-beads) | High | >95% (relative ion intensity) | Very specific for enriching azide-tagged molecules that have reacted with DBCO. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of a DBCO-Labeled Peptide
Materials:
-
Crude DBCO-labeled peptide, lyophilized
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector and fraction collector
Methodology:
-
Sample Preparation: Dissolve the crude DBCO-labeled peptide in a small volume of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., with a small amount of ACN or DMSO). Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes, but this should be optimized for your specific peptide. Monitor the elution at 220 nm (for the peptide backbone) and 309 nm (for the DBCO group).
-
Fraction Collection: Collect fractions corresponding to the major peaks, especially the peak that absorbs at both 220 nm and 309 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure DBCO-labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a dry powder.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of a DBCO-Labeled Peptide
Materials:
-
Crude DBCO-labeled peptide solution
-
C18 SPE cartridge
-
Conditioning Solvent: Methanol or Acetonitrile
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent: 0.1% TFA in 5% Acetonitrile/water
-
Elution Solvent: 0.1% TFA in 50-70% Acetonitrile/water
-
SPE manifold or syringe
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 column volumes of the conditioning solvent through it. Do not let the cartridge run dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the equilibration solvent.
-
Sample Loading: Load the peptide sample onto the SPE cartridge. The sample should ideally be in a low organic solvent concentration to ensure binding.
-
Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove salts and very polar impurities.
-
Elution: Elute the DBCO-labeled peptide from the cartridge using the elution solvent. The percentage of organic solvent in the elution buffer may need to be optimized to ensure complete elution of the peptide of interest while leaving more hydrophobic impurities on the cartridge. A step-gradient elution with increasing concentrations of acetonitrile can also be employed for better fractionation.
-
Analysis and Further Purification: Analyze the eluted fraction by HPLC and MS to assess its purity. If necessary, proceed with RP-HPLC for final purification.
Visualizations
Caption: Experimental workflow for DBCO-peptide labeling and purification.
Caption: Troubleshooting logic for low recovery of DBCO-labeled peptides.
References
Validation & Comparative
A Comparative Guide to PEG Linker Lengths (PEG4, PEG6, and PEG8) in PROTACs for Targeted Protein Degradation
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[1][4]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient. This guide provides a comparative analysis of commonly used PEG linker lengths—PEG4, PEG6, and PEG8—supported by experimental data and detailed protocols to aid researchers in the rational design of effective PROTACs.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50, the concentration required to degrade 50% of the target protein) and maximal degradation (Dmax, the maximum percentage of protein degradation). The following tables summarize representative data on how PEG linker length impacts these key performance metrics for different protein targets.
Table 1: Performance of BRD4-Targeting PROTACs with Different PEG Linkers (Synthesized Data)
This table presents a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. These hypothetical PROTACs consist of a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG4 | 20 | 95 |
| PEG6 | 30 | 92 |
| PEG8 | Not specified in the provided data | Not specified in the provided data |
Data presented in this table is synthesized for illustrative purposes.
Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs (Synthesized Data)
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG4 | 1.5 | 30 |
| PEG6 | 1.1 | 40 |
| PEG8 | Not specified in the provided data | Not specified in the provided data |
Data presented in this table is synthesized for illustrative purposes.
Table 3: Pharmacokinetic Properties of BRD4-Targeting PROTACs in Mice (Synthesized Data)
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG4 | 15 | 3.0 |
| PEG6 | 12 | 3.2 |
| PEG8 | Not specified in the provided data | Not specified in the provided data |
Data presented in this table is synthesized for illustrative purposes.
Table 4: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data highlights that for TBK1, a 21-atom linker was found to be optimal.
Table 5: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs
| Linker Length (atoms) | % ERα Degraded (at 10 µM) |
| 9 | ~50% |
| 12 | ~75% |
| 16 | ~95% |
| 19 | ~70% |
| 21 | ~60% |
This study on ERα degradation demonstrates that a 16-atom linker provided the optimal length for degradation.
Visualizing Key Processes in PROTAC Development
To better understand the mechanisms and workflows involved in PROTAC research, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the formation of the crucial ternary complex.
References
A Comparative Guide to DBCO Alternatives for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, this guide provides a comprehensive comparison of alternatives to the widely used Dibenzocyclooctyne (DBCO). We present key performance data, detailed experimental protocols, and illustrative workflows to inform your selection of the most suitable copper-free click chemistry reagent for your specific application.
The demand for efficient and biocompatible ligation reactions has led to the development of a diverse toolbox of reagents for copper-free click chemistry. While DBCO has been a mainstay in this field, several alternatives offer distinct advantages in terms of reaction kinetics, stability, and hydrophilicity. This guide focuses on the most prominent alternatives: Tetrazine-trans-Cyclooctene (TCO) ligation and other modified cyclooctynes.
Performance Comparison: DBCO vs. Alternatives
The choice of a click chemistry reagent is often dictated by the specific requirements of the experiment, such as the desired reaction speed, the stability of the reactants, and the need to minimize off-target reactions. The following table summarizes the key performance metrics for DBCO and its primary alternatives.
| Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Advantages | Common Applications |
| DBCO - Azide | ~1 | Moderate | Well-established, commercially available. | General bioconjugation, labeling of cells and proteins. |
| TCO - Tetrazine | 10³ - 10⁶ | TCO is reactive, Tetrazines are light-sensitive. | Extremely fast kinetics, bioorthogonal. | In vivo imaging, rapid labeling of biomolecules. |
| BCN - Azide | ~0.1 | High | High stability and hydrophilicity. | Applications requiring long incubation times. |
| DIFO - Azide | ~0.01 | High | One of the first developed, very stable. | Historical significance, specific applications where speed is not critical. |
Experimental Protocols
To ensure reproducible and reliable results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for comparing the reaction kinetics of different copper-free click chemistry reagents.
Protocol: Determination of Second-Order Rate Constants using Pseudo-First-Order Kinetics
This protocol describes a common method for determining the second-order rate constant (k₂) of a click reaction by monitoring the disappearance of a fluorescently-labeled reactant.
Materials:
-
Fluorophore-labeled azide or tetrazine (e.g., FITC-Azide)
-
Cyclooctyne reagent (DBCO, TCO, BCN, or DIFO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the fluorophore-labeled reactant in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the cyclooctyne reagent in the same solvent to a final concentration of 100 mM.
-
-
Set up the Reaction:
-
In a quartz cuvette or a well of a microplate, add PBS to a final volume of 990 µL.
-
Add 1 µL of the fluorophore-labeled reactant stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Initiate the reaction by adding 10 µL of the cyclooctyne reagent stock solution to achieve a final concentration of 1 mM. This creates a pseudo-first-order condition where the concentration of the cyclooctyne is in large excess.
-
-
Monitor Fluorescence:
-
Immediately begin monitoring the fluorescence intensity of the solution at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Record data points at regular intervals (e.g., every 30 seconds) until the reaction reaches completion (i.e., the fluorescence signal plateaus).
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).
-
The data should fit a linear equation (y = mx + c), where the slope (m) is the negative of the observed pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Cyclooctyne].
-
Visualizing Click Chemistry Workflows
The following diagrams illustrate common experimental workflows where copper-free click chemistry is employed.
Caption: A typical workflow for labeling a biomolecule using DBCO-azide click chemistry.
Caption: Pre-targeted in vivo imaging using the rapid TCO-tetrazine ligation.
Conclusion
The selection of a copper-free click chemistry reagent is a critical decision in experimental design. While DBCO remains a robust and reliable choice for many applications, alternatives such as the TCO-tetrazine pair offer significant advantages in scenarios demanding rapid kinetics, such as in vivo imaging and the labeling of low-abundance biomolecules. Conversely, reagents like BCN may be preferable when long-term stability is paramount. By understanding the distinct characteristics of each reagent and employing standardized protocols for their evaluation, researchers can harness the full potential of copper-free click chemistry to advance their scientific goals.
Quantifying the Degree of Labeling with DBCO Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of biomolecules with dibenzocyclooctyne (DBCO) reagents is critical for ensuring the consistency, efficacy, and reliability of bioconjugates. This guide provides a comprehensive comparison of common methods used to quantify DBCO labeling, complete with experimental protocols and supporting data to aid in method selection and implementation.
The degree of labeling refers to the average number of DBCO molecules conjugated to a single biomolecule, such as a protein or antibody.[1] Precise DOL determination is essential for optimizing conjugation reactions, ensuring batch-to-batch reproducibility, and understanding the structure-activity relationship of the final bioconjugate.[2]
Comparison of Quantification Methods
Several analytical techniques can be employed to determine the DOL of DBCO-labeled biomolecules. The choice of method often depends on the nature of the biomolecule, the required accuracy, and the available instrumentation. The following table summarizes the most common methods, highlighting their principles, advantages, and limitations.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).[3][4] | Degree of Labeling (DOL) | Quick, simple, non-destructive, and uses common laboratory equipment.[3] | Indirect method; can be affected by other molecules that absorb in the same region. Does not confirm the site of labeling. |
| Reverse-Phase HPLC (RP-HPLC) | Separates the labeled biomolecule from the unlabeled one based on the increased hydrophobicity imparted by the DBCO group. | Confirmation of successful conjugation through retention time shift; purification of the conjugate. | High resolution and sensitivity; provides both qualitative and quantitative data. | Can be time-consuming and requires specialized equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the biomolecule to determine the mass shift upon conjugation with DBCO. | Precise molecular weight of the conjugate, allowing for accurate DOL determination. | High accuracy and can provide information on the distribution of labeled species. | Requires access to a mass spectrometer and expertise in data analysis. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Qualitative assessment of labeling through a shift in the molecular weight of the protein. | Simple and widely available. | Low resolution; not suitable for small molecule labeling and does not provide precise quantitative data. |
| Fluorescence Spectroscopy | A fluorescent probe with an azide group reacts with the DBCO-labeled molecule, and the resulting fluorescence is measured. | Quantitative determination of accessible DBCO groups. | High sensitivity. | Requires a specific fluorescent probe and a fluorometer; a standard curve is necessary for accurate quantification. |
Experimental Protocols
Quantification of DBCO Labeling using UV-Vis Spectroscopy
This is the most common and straightforward method for determining the DOL of DBCO-labeled proteins.
Principle: The concentration of the protein and the incorporated DBCO are determined by measuring the absorbance at 280 nm and ~309 nm, respectively. A correction factor is applied to the absorbance at 280 nm to account for the contribution of the DBCO reagent's absorbance at this wavelength.
Protocol:
-
Sample Preparation: Purify the DBCO-labeled protein from excess, unreacted DBCO reagent using a desalting column or dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
If the absorbance is too high, dilute the sample with an appropriate buffer (e.g., PBS).
-
-
Calculations:
-
Calculate the concentration of the protein (in M):
-
A280: Absorbance at 280 nm.
-
A309: Absorbance at 309 nm.
-
Correction Factor: The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm (typically around 0.90 for many DBCO reagents).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M-1cm-1).
-
-
Calculate the Degree of Labeling (DOL):
-
Experimental Workflow for UV-Vis Quantification
Caption: Workflow for DOL determination using UV-Vis spectroscopy.
Confirmation of DBCO Labeling using RP-HPLC
RP-HPLC is a powerful technique for both confirming successful conjugation and purifying the labeled product.
Principle: The addition of the hydrophobic DBCO group to a biomolecule increases its overall hydrophobicity. This change in hydrophobicity leads to a longer retention time on a reverse-phase HPLC column compared to the unlabeled biomolecule.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C4 or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly used:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over 30-60 minutes is a good starting point for method development.
-
Analysis:
-
Inject the unlabeled biomolecule as a control to establish its retention time.
-
Inject the purified DBCO-labeled biomolecule.
-
Successful labeling is confirmed by the appearance of a new peak with a later retention time than the unlabeled control. The area under the peak can be used for quantification.
-
Logic Diagram for HPLC-Based Confirmation
Caption: Logic for confirming DBCO labeling via RP-HPLC.
Quantitative Data Summary
The following table presents hypothetical but realistic data from the quantification of DBCO labeling of a monoclonal antibody (mAb, MW ~150 kDa) using different methods.
| Method | Parameter Measured | Result | Calculated DOL |
| UV-Vis Spectroscopy | A280 = 0.85, A309 = 0.12 | Protein Conc. = 3.5 x 10-6 M | 2.8 |
| RP-HPLC | Peak Area Ratio (Labeled/Unlabeled) | Labeled: 95%, Unlabeled: 5% | ~2.9 (average) |
| Mass Spectrometry | Mass of Unlabeled mAb = 148,000 DaMass of Labeled mAb = 149,200 Da | Mass Shift = 1,200 Da | 3.0 |
Note: The mass of a common DBCO-PEG4-NHS ester is approximately 400 Da.
This guide provides a framework for selecting and implementing appropriate methods for quantifying the degree of labeling with DBCO reagents. For optimal results, it is often beneficial to use a combination of these techniques, for instance, using UV-Vis spectroscopy for routine DOL determination and complementing it with HPLC or mass spectrometry for more detailed characterization and validation.
References
DBCO vs. BCN: A Comparative Guide for In Vivo Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the complexities of in vivo bioorthogonal chemistry, the choice between dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two leading strain-promoted alkyne-azide cycloaddition (SPAAC) reagents, offering insights into their respective strengths and weaknesses for in vivo applications.
The selection of the optimal bioorthogonal linker is contingent on a delicate balance of reaction kinetics, stability, and physicochemical properties. While both DBCO and BCN react with azides to form a stable triazole linkage, their distinct structural and chemical characteristics lead to notable differences in their performance within a complex biological environment.[1][2]
Key Performance Metrics: A Head-to-Head Comparison
A critical evaluation of DBCO and BCN involves a detailed look at their reaction speed, stability in biological media, and inherent physical properties that influence their behavior in vivo.
Reaction Kinetics: The Need for Speed
In the dynamic environment of a living organism, the rate of the bioorthogonal reaction is paramount. Faster kinetics are often desirable to achieve efficient labeling at low concentrations of reactants. Due to its greater ring strain, DBCO generally exhibits faster reaction kinetics with azides compared to BCN.[1][3] However, the nature of the azide can influence these reaction rates. For instance, while DBCO reacts more rapidly with aliphatic azides, BCN can show a higher reaction rate with aromatic azides.[2] The steric hindrance of the azide also plays a crucial role; DBCO's reactivity can decrease significantly with bulky tertiary azides, whereas BCN maintains a more consistent, albeit slower, reaction rate.
dot
Stability: Enduring the Biological Milieu
The stability of the linker within the complex and reducing environment of a living organism is critical for the success of long-term in vivo studies. BCN demonstrates superior stability compared to DBCO, particularly in the presence of endogenous thiols like glutathione (GSH), which is abundant in the cytoplasm and can degrade strained alkynes. This enhanced stability makes BCN a more robust choice for applications requiring prolonged incubation times or studies in environments with high thiol concentrations.
Physicochemical Properties: Influencing In Vivo Behavior
The inherent physical and chemical properties of DBCO and BCN, such as hydrophilicity and size, can significantly impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate. DBCO is bulkier and more hydrophobic than BCN. The higher hydrophobicity of DBCO can sometimes lead to increased non-specific binding and faster clearance from circulation. In contrast, the smaller size and lower lipophilicity of BCN can improve the solubility and pharmacokinetic profile of the bioconjugate.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key quantitative data for DBCO and BCN based on available experimental evidence.
Table 1: Physicochemical and Kinetic Properties
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Key Implications for In Vivo Use |
| Structure | Bulky, aromatic | Compact, non-aromatic | BCN's smaller size may be advantageous for labeling sterically hindered sites. |
| Lipophilicity | Higher | Lower | BCN's lower lipophilicity can reduce non-specific binding and improve aqueous solubility. |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.24 - 1.0 M⁻¹s⁻¹ | ~0.06 - 0.1 M⁻¹s⁻¹ | DBCO's faster kinetics are beneficial for rapid labeling at low concentrations. |
| Second-Order Rate Constant (k₂) with a Peptide | ~0.34 M⁻¹s⁻¹ | Not explicitly found for direct comparison | Demonstrates reactivity in a biological context. |
Table 2: Stability in Biological Environments
| Condition | DBCO Stability | BCN Stability | Reference(s) |
| In presence of Glutathione (GSH) | Half-life of ~71 minutes | Half-life of ~6 hours | BCN is significantly more stable in reducing environments. |
| In RAW264.7 cell lysate (24h) | ~36% degradation | ~79% degradation | Demonstrates differential stability in a cellular context. |
| In Serum | Generally stable, but hydrophobicity can lead to faster clearance | Generally more stable to thiols present in serum compared to DBCO | BCN may offer a longer circulation half-life for the conjugate. |
Table 3: Properties of Common Fluorophores for In Vivo Imaging
Successful in vivo labeling relies on the appropriate choice of a fluorescent reporter. Near-infrared (NIR) fluorophores are often preferred for in vivo imaging due to their deep tissue penetration and low autofluorescence.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | 0.36 |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | 0.12 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of in vivo bioorthogonal labeling. Below are general methodologies for key experiments.
Metabolic Glycoengineering for In Vivo Azide Labeling
This protocol describes the metabolic labeling of cell surface glycans with azide groups in a mouse model, a common prerequisite for in vivo SPAAC reactions.
-
Preparation of Azido Sugar: Prepare a sterile solution of an azido sugar, such as tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz), in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO).
-
Animal Model: Use an appropriate mouse model for the study (e.g., tumor xenograft model).
-
Administration: Administer the azido sugar solution to the mice. The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen will depend on the specific experimental goals and should be optimized. A typical starting point could be daily injections for several consecutive days to achieve sufficient metabolic incorporation.
-
Incubation Period: Allow sufficient time for the metabolic incorporation of the azido sugar into the cell surface glycans of the target tissues. This can range from 24 hours to several days.
In Vivo Labeling and Fluorescence Imaging
Following metabolic labeling, the azide-modified cells can be targeted with a DBCO- or BCN-conjugated imaging probe.
dot
-
Probe Preparation: Prepare a sterile solution of the DBCO- or BCN-conjugated near-infrared (NIR) fluorophore in a biocompatible buffer (e.g., PBS).
-
Probe Administration: Inject the fluorescent probe solution into the tail vein of the azide-labeled mice. The concentration of the probe should be optimized to achieve a good signal-to-noise ratio while minimizing potential toxicity. A typical starting dose might be in the range of 0.5 mg/kg.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS). Use appropriate excitation and emission filters for the chosen fluorophore.
-
Biodistribution Analysis: After the final imaging time point, euthanize the mice and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to quantify the biodistribution of the fluorescent probe.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images to determine the labeling efficiency, signal-to-noise ratio, and clearance profile of the DBCO and BCN conjugates.
Assessing Serum Stability
This protocol provides a general method for comparing the stability of DBCO and BCN conjugates in serum.
-
Preparation of Conjugates: Prepare stock solutions of the DBCO and BCN conjugates in PBS.
-
Incubation in Serum: Dilute the conjugate stock solutions into fresh mouse serum to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the conjugates in PBS to the same final concentration.
-
Incubation: Incubate the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the samples by HPLC to quantify the amount of intact conjugate remaining. The degradation can be monitored by the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life of each conjugate in serum.
Conclusion: Making an Informed Decision
The choice between DBCO and BCN for in vivo bioorthogonal labeling is not a one-size-fits-all decision. It requires careful consideration of the specific experimental context.
Choose DBCO when:
-
Speed is critical: For applications requiring rapid labeling in dynamic systems or when using low concentrations of labeling reagents, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a major concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.
Choose BCN when:
-
Stability is paramount: For long-term in vivo studies or in environments with high concentrations of reducing agents, BCN's enhanced stability is crucial.
-
Working with sterically hindered targets: The smaller size of BCN can be beneficial for labeling targets where access is limited.
-
Lower lipophilicity is desired: BCN's more hydrophilic nature can help to reduce non-specific binding and improve the pharmacokinetic profile of the conjugate.
By carefully weighing the kinetic, stability, and physicochemical properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their in vivo studies.
References
A Researcher's Guide to Quantifying DBCO Incorporation: A Comparative Analysis of UV-Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of dibenzocyclooctyne (DBCO) incorporation is a critical checkpoint for successful downstream applications. This guide provides an objective comparison of UV-Vis spectroscopy for quantifying DBCO incorporation with other common analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision on the most suitable method for your research needs.
UV-Vis Spectroscopy: A Rapid and Accessible Quantification Method
UV-Vis spectroscopy is a widely adopted technique for determining the degree of labeling (DOL) of DBCO on biomolecules, particularly proteins. This method leverages the characteristic absorbance of the DBCO group at approximately 309 nm.[1][2][3][4][5] By measuring the absorbance of the purified DBCO-conjugated protein at both 280 nm (for protein) and 309 nm (for DBCO), the DOL can be calculated.
Experimental Protocol: Quantifying DBCO Incorporation in a Protein Sample using UV-Vis Spectroscopy
This protocol outlines the steps for determining the number of DBCO molecules conjugated to a protein, such as an antibody.
Materials:
-
DBCO-conjugated protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Blank Measurement: Use the buffer in which the DBCO-conjugated protein is dissolved to blank the spectrophotometer at both 280 nm and 309 nm.
-
Absorbance Measurement: Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309).
-
Calculation of Degree of Labeling (DOL): The DOL, representing the average number of DBCO molecules per protein, is calculated using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).
-
Visualizing the UV-Vis Quantification Workflow
Caption: Workflow for DBCO conjugation to a protein and subsequent quantification using UV-Vis spectroscopy.
Comparative Analysis of Quantification Methods
While UV-Vis spectroscopy is a convenient method, other techniques can provide complementary or more detailed information. The choice of method often depends on the specific requirements of the experiment, including the need for qualitative confirmation, precise quantification, or analysis of complex mixtures.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measurement of light absorbance by the DBCO moiety (~309 nm) and the protein (~280 nm). | Quantitative (Degree of Labeling - DOL). | Simple, rapid, and widely available. | Indirect measurement; potential for interference from other molecules that absorb in the same region. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The hydrophobic DBCO group alters the retention time. | Qualitative (confirmation of conjugation) and Quantitative (peak area analysis). | High resolution and sensitivity; can be used for purification. | Can be time-consuming and requires specialized equipment. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of molecules. | Qualitative (confirmation of conjugation) and Quantitative (distribution of labeled species). | Provides the most accurate determination of molecular weight and labeling distribution. | Requires access to specialized instrumentation and expertise in data analysis. |
| Fluorescence Spectroscopy | Reaction of DBCO with a fluorescent azide probe (e.g., anthracene-azide). | Quantitative (DBCO loading). | High sensitivity. | Requires a fluorescent probe; potential for quenching or background fluorescence. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Qualitative (structural confirmation). | Provides detailed structural information. | Requires high sample concentration; complex spectra for large biomolecules. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Qualitative (shift in molecular weight). | Simple and widely available for a quick qualitative assessment. | Low resolution; not suitable for small molecule labeling and does not provide precise quantitative data. |
Logical Framework for Method Selection
The selection of an appropriate analytical technique for confirming and quantifying DBCO incorporation depends on the specific research question and available resources.
Caption: A decision-making diagram for selecting the appropriate method for DBCO incorporation analysis.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
Kinetic Analysis of DBCO-PEG6-amine SPAAC Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, offering a copper-free "click" chemistry approach for labeling and modifying biomolecules in complex biological environments.[1] At the heart of this technology are cyclooctyne reagents, among which Dibenzocyclooctyne (DBCO) derivatives are prominent due to their favorable reaction kinetics and stability.[1][2] This guide provides a comparative kinetic analysis of DBCO-PEG6-amine in SPAAC reactions, supported by experimental data, to aid in the selection of appropriate reagents for specific research applications.
Performance Comparison: this compound vs. Alternatives
The reactivity of DBCO reagents in SPAAC reactions is influenced by several factors, including the nature of the azide, the solvent, pH, and steric hindrance around the reactive cyclooctyne.[3][4] The inclusion of a polyethylene glycol (PEG) linker, as in this compound, is designed to enhance water solubility and reduce steric hindrance, thereby potentially accelerating reaction rates compared to non-PEGylated or sterically hindered DBCO analogues.
While specific kinetic data for this compound is not extensively published, a close examination of structurally related compounds provides a strong basis for performance expectation. The following table summarizes second-order rate constants for various DBCO derivatives and alternative click chemistry reactions, offering a quantitative comparison.
| Alkyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| DBCO Derivatives (SPAAC) | |||
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | Represents a small, water-soluble DBCO-amine. |
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | Reaction rates are influenced by buffer and azide structure. |
| DBCO-Trastuzumab | Model Azides | Slower than Sulfo DBCO-amine | Steric hindrance from the large antibody reduces the reaction rate. |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 (in HEPES & PBS) | The PEG linker increases the reaction rate by about 31% compared to the non-PEGylated antibody conjugate. |
| DBCO derivatives (general) | Benzyl Azide | ~0.6 - 1.0 | General range for DBCO reactions with a standard azide. |
| Alternative Cyclooctynes (SPAAC) | |||
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Dibenzoannulated cyclooctyne, another common SPAAC reagent. |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Bicyclo[6.1.0]nonyne is smaller and less lipophilic but generally slower than DBCO. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |||
| Terminal Alkyne | Benzyl Azide | ~1 - 100 | Generally faster than SPAAC, but requires a cytotoxic copper catalyst. |
Key Insights from the Data:
-
PEG Linker Advantage : The presence of a PEG linker in DBCO-PEG5-Trastuzumab demonstrably increases the SPAAC reaction rate compared to its non-PEGylated counterpart. This is attributed to the PEG spacer extending the DBCO group away from the bulky antibody, reducing steric hindrance and improving accessibility for the azide reactant. It is therefore anticipated that this compound will exhibit favorable kinetics, likely in the upper range of reported values for unhindered DBCO derivatives.
-
DBCO vs. Other Cyclooctynes : DBCO derivatives generally exhibit faster reaction kinetics compared to other common cyclooctynes like BCN.
-
SPAAC vs. CuAAC : While SPAAC reactions with DBCO are rapid, CuAAC reactions are typically an order of magnitude faster. However, the key advantage of SPAAC is its bioorthogonality, as it eliminates the need for a cytotoxic copper catalyst, making it ideal for in vivo and live-cell applications.
Experimental Protocols
Accurate kinetic analysis of SPAAC reactions is crucial for comparing the performance of different reagents. The most common methods for monitoring these reactions are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This method is well-suited for DBCO derivatives, which have a characteristic absorbance maximum at approximately 309 nm that disappears upon reaction with an azide.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation : Prepare stock solutions of this compound and the azide-containing molecule in the reaction buffer.
-
Spectrophotometer Setup : Set the spectrophotometer to measure absorbance at 309 nm. Use a reference cuvette containing the buffer and the azide to zero the instrument.
-
Reaction Initiation : In a quartz cuvette, mix the this compound and azide solutions. To ensure pseudo-first-order kinetics, one reactant (typically the azide) should be in large excess (at least 10-fold).
-
Data Acquisition : Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating reaction completion.
-
Data Analysis :
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The plot should be linear, and the negative of the slope represents the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess: k₂ = k' / [Azide]₀.
-
Protocol 2: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation : In an NMR tube, dissolve the this compound and the internal standard in the deuterated solvent.
-
Reaction Initiation : Add a known concentration of the azide to the NMR tube, mix quickly, and place it in the NMR spectrometer pre-set to the desired temperature (e.g., 25 °C).
-
Time-Course Monitoring : Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis :
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the slope will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) as described in the UV-Vis protocol.
-
Visualizing Workflows and Relationships
To further clarify the experimental process and the factors influencing the choice of a click chemistry reagent, the following diagrams are provided.
References
A Comparative Analysis of Hydrophilic vs. Hydrophobic Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge between a biological macromolecule and a payload, plays a multifaceted role. It must be stable enough to prevent premature payload release in systemic circulation, yet ensure efficient payload delivery at the target site.[1] This guide provides an objective comparison of hydrophilic and hydrophobic linker technologies, supported by experimental data, to aid in the rational design and development of next-generation biotherapeutics.
The hydrophilicity of a linker is a crucial parameter that can significantly influence the overall properties of a bioconjugate.[2][3] Hydrophobic linkers, while historically used, can present challenges, especially when conjugated with hydrophobic payloads, often leading to aggregation and reduced solubility.[4][5] In contrast, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained significant attention for their ability to improve the physicochemical and pharmacological properties of bioconjugates like ADCs.
Key Differences and Performance Metrics
The choice between a hydrophilic and a hydrophobic linker impacts several key performance indicators of a bioconjugate. These include the drug-to-antibody ratio (DAR), aggregation propensity, pharmacokinetic profile, and ultimately, therapeutic efficacy.
Drug-to-Antibody Ratio (DAR) and Aggregation: One of the primary advantages of hydrophilic linkers is their ability to enable higher DARs without inducing aggregation. The conjugation of hydrophobic payloads to antibodies can increase the overall hydrophobicity of the resulting ADC, leading to the formation of aggregates. These aggregates can compromise efficacy and induce an immunogenic response. Hydrophilic linkers, such as those containing PEG, create a hydration shell around the bioconjugate, improving its solubility and preventing aggregation, even at higher payload densities.
Pharmacokinetics and In Vivo Efficacy: The hydrophilic nature of a linker can significantly extend the circulation half-life of a bioconjugate and improve its pharmacokinetic profile. Hydrophilic linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system. Studies have consistently shown that bioconjugates with hydrophilic linkers exhibit slower plasma clearance, longer plasma exposure, and increased tumor accumulation, which often translates to enhanced in vivo efficacy.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate a direct comparison between hydrophilic and hydrophobic linkers in the context of ADCs.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 |
This table presents a summary of typical data, and specific values can vary depending on the antibody, payload, and specific linker chemistry.
Table 2: In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity |
| Hydrophobic Linker | 50 - 70 | 5 - 7 | Moderate to High |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | 10 - 14 | Low to Moderate |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | 12 - 16 | Low |
This table illustrates the general trend of improved in vivo performance with hydrophilic linkers as observed in preclinical models.
Mandatory Visualization
To illustrate the fundamental processes involved, the following diagrams outline the general mechanism of action for an ADC and a typical experimental workflow for comparing linker performance.
References
The Critical Choice: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Efficacy
The linker, the molecular bridge connecting an antibody to its potent payload, is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Its composition dictates the stability of the ADC in circulation, the mechanism and efficiency of payload release, and ultimately, the therapeutic index. For researchers, scientists, and drug development professionals, the decision between a cleavable and a non-cleavable linker is a pivotal step in ADC design. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies.
The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor.[1][2] Broadly, linkers are categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and resulting in different efficacy and safety profiles.[3][4]
Mechanisms of Action: A Tale of Two Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells.[5] These triggers can include the acidic pH of endosomes and lysosomes, the high concentration of reducing agents like glutathione, or the presence of specific enzymes such as cathepsins that are often overexpressed in tumor cells. This controlled release mechanism can lead to a "bystander effect," where the cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This mechanism generally results in enhanced plasma stability and a potentially wider therapeutic window due to reduced premature payload release and off-target toxicity.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, comparing in vitro cytotoxicity, plasma stability, and in vivo efficacy.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-MCC-DM1 (T-DM1) | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | ~20-60 |
| Anti-HER2-Sulfatase Linker-MMAE | HER2+ cells | HER2 | Cleavable (sulfatase) | MMAE | IC50 of 61-111 pmol/L |
| Anti-HER2-Non-cleavable-MMAE | HER2+ cells | HER2 | Non-cleavable | MMAE | IC50 of 609 pmol/L |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Plasma Stability
Plasma stability is a critical parameter, as premature release of the payload can lead to systemic toxicity.
| Linker Type | Cleavage Mechanism | Payload Example | Plasma Half-life / Stability |
| Cleavable (Peptide - Val-Cit) | Cathepsin B | MMAE | Generally stable in human plasma, but can be less stable in rodent plasma. |
| Cleavable (Hydrazone) | Acidic pH | Doxorubicin | Prone to hydrolysis at neutral pH, leading to lower stability. |
| Cleavable (Disulfide) | Glutathione | DM1 | Stability can be variable and susceptible to exchange reactions. |
| Non-cleavable (Thioether - SMCC) | Antibody Degradation | DM1 | Generally high plasma stability. |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo.
| ADC Configuration | Tumor Model | Linker Type | Key Efficacy Finding |
| Anti-HER2 ADC with EVCit linker | HER2-positive breast cancer xenograft | Cleavable (tripeptide) | Showed superior therapeutic effect compared to a Val-Cit-containing ADC. |
| Site-specific anti-HER2 ADC-MMAE | HER2-positive CDX models | Cleavable | Showed stronger antitumor activity compared to T-DM1, especially in lower HER2-expressing cells. |
| Trastuzumab Emtansine (T-DM1) | HER2-positive metastatic breast cancer | Non-cleavable (MCC) | Approved for clinical use, demonstrating significant efficacy. |
| Disitamab vedotin (RC48) | HER2-positive BC lung metastasis model | Cleavable | More efficacious than T-DM1 in the mouse model. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP).
-
ADC and control antibodies.
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3). Include monoculture controls of Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or quantify the viable Ag- population by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity or cell count of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human tumor cell line (antigen-positive).
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADC (typically intravenously) at various doses and schedules. Include a vehicle control group.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.
Conclusion
The selection of a linker is a multifaceted decision that requires a balance between stability and payload release efficiency. Cleavable linkers offer the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors, but may carry a higher risk of off-target toxicity due to premature linker cleavage. Non-cleavable linkers generally provide greater plasma stability, potentially leading to a wider therapeutic window, but their efficacy is restricted to antigen-positive cells.
Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific antibody, payload, and target indication. The comprehensive evaluation of ADCs with different linker compositions, using robust and standardized experimental protocols, is crucial for the development of safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Site-Specific Protein Modification: DBCO-PEG6-Amine and Its Alternatives
For researchers, scientists, and drug development professionals, the precise, covalent attachment of functional molecules to proteins is a cornerstone of innovation. This guide provides an objective comparison of site-specific protein modification using DBCO-PEG6-amine via copper-free click chemistry against other widely used chemical and enzymatic methods. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the optimal strategy for your bioconjugation needs.
The ability to selectively modify proteins enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sensitive diagnostic assays, and the in-depth study of protein function through the attachment of probes and labels. This compound has emerged as a powerful tool for this purpose, offering high efficiency and biocompatibility. However, a thorough understanding of its performance relative to established alternatives is crucial for making informed experimental design choices.
Comparative Analysis of Protein Modification Chemistries
The selection of a protein modification strategy hinges on several factors, including the desired site of conjugation, the stability of the resulting bond, the efficiency of the reaction, and the potential impact on protein structure and function. This guide compares four prominent methods: this compound (targeting azides), N-hydroxysuccinimide (NHS) esters (targeting primary amines), maleimides (targeting thiols), and enzymatic methods (targeting specific recognition sequences).
Quantitative Performance Comparison
The following table summarizes key performance metrics for each modification strategy. It is important to note that efficiencies can vary based on the specific protein, linker, and reaction conditions.
| Feature | This compound (via SPAAC) | NHS Ester | Maleimide | Enzymatic (Sortase A & FGE) |
| Target Residue(s) | Site-specifically introduced azide | Lysine, N-terminus | Cysteine | Specific recognition sequence |
| Specificity | Very High | Moderate to Low | High | Very High |
| Typical Efficiency/Yield | High to near-quantitative[1] | Variable, often moderate to high | 70-90%[2] | High, can reach >90%[3] |
| Control over Degree of Labeling (DoL) | High[4][5] | Moderate, can be challenging | High (if free cysteines are limited) | Precise (typically 1 or 2 sites) |
| Linkage Stability | High (Triazole) | High (Amide) | Moderate to Low (Thioether), susceptible to retro-Michael reaction | High (Peptide bond) |
| Biocompatibility | High (copper-free) | High | Moderate (potential for off-target reactions) | High |
| Key Advantages | Bioorthogonal, high specificity, stable linkage | Simple, well-established, targets common residues | High specificity for less abundant residues | Unparalleled site-specificity, mild reaction conditions |
| Key Disadvantages | Requires introduction of an azide handle | Can lead to heterogeneous products, potential to modify active site lysines | Requires accessible free thiols, linkage can be unstable | Requires genetic engineering of the target protein |
Stability of Conjugates
The stability of the covalent bond formed is critical for the longevity and reliability of the modified protein, especially for in vivo applications.
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. The triazole bond itself is highly stable. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with thiols like glutathione, leading to deconjugation. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the conceptual workflows for each protein modification strategy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for the discussed bioconjugation methods.
Protocol 1: Site-Specific Modification using this compound (Two-Step Approach)
This protocol first involves the introduction of an azide moiety onto the protein, followed by the copper-free click reaction with a DBCO-functionalized molecule. This compound itself would be used to modify a molecule with an activated carboxyl group to prepare it for reaction with an azide-modified protein. A more direct approach for labeling a protein with DBCO is to use a DBCO-NHS ester.
A. Introduction of Azide Moiety (via NHS Ester)
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare Azide-NHS Ester Solution: Dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 40-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove unreacted Azide-NHS ester using a desalting column or dialysis.
B. Copper-Free Click Chemistry with DBCO-functionalized Molecule
-
Prepare DBCO Reagent: Dissolve the DBCO-functionalized molecule (e.g., DBCO-fluorophore) in DMSO or DMF.
-
Reaction: Add a 2- to 10-fold molar excess of the DBCO reagent to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess DBCO reagent using a desalting column or other appropriate chromatography methods.
-
Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Protein Modification with NHS Esters
This method targets primary amines on proteins.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate) to a concentration of 1-20 mg/mL.
-
Prepare NHS Ester Solution: Dissolve the NHS ester reagent in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.
-
Purification: Remove unreacted NHS ester using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy.
Protocol 3: Protein Modification with Maleimides
This method targets free thiol groups on cysteine residues.
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS) to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting internal cysteines, add a reducing agent like TCEP to the protein solution and incubate for 20-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove unreacted maleimide using a desalting column.
-
Characterization: Determine the degree of labeling.
Protocol 4: Enzymatic Protein Modification
A. Sortase-Mediated Ligation
This method requires a protein engineered to contain a Sortase recognition motif (e.g., LPXTG) and a substrate with an N-terminal glycine.
-
Prepare Reaction Mixture: Combine the LPXTG-tagged protein, the N-terminal glycine substrate (e.g., a fluorescently labeled GGG-peptide), and Sortase A enzyme in a reaction buffer (e.g., Tris-HCl, CaCl2, NaCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25-37°C) for 1-24 hours.
-
Purification: Purify the modified protein using affinity chromatography (if the protein has a tag) or size-exclusion chromatography to remove the enzyme and unreacted substrate.
-
Characterization: Verify the ligation product by SDS-PAGE and mass spectrometry.
B. Formylglycine-Generating Enzyme (FGE) Modification
This method involves the co-expression of the target protein containing a specific consensus sequence (CXPXR) with FGE.
-
Co-expression: Co-express the gene for the target protein containing the aldehyde tag and the gene for FGE in a suitable expression system (e.g., E. coli or mammalian cells).
-
Protein Purification: Purify the aldehyde-tagged protein using standard chromatography techniques.
-
Aldehyde-Reactive Conjugation: React the purified protein with a molecule containing an aldehyde-reactive handle (e.g., a hydrazide or aminooxy group) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the reaction for 2-12 hours at room temperature.
-
Purification: Purify the final conjugate to remove excess labeling reagent.
-
Characterization: Confirm the modification by mass spectrometry.
Conclusion
The validation of site-specific protein modification is a critical step in numerous research and development endeavors. This compound, utilized in copper-free click chemistry, offers a highly specific and efficient method for achieving this, resulting in stable protein conjugates. However, the requirement for pre-introducing an azide handle adds a step to the workflow.
Traditional methods like NHS ester and maleimide chemistry provide simpler, one-step alternatives for modifying abundant or specific amino acids, respectively, but may offer less control over the site and extent of labeling and, in the case of maleimides, can result in less stable conjugates. Enzymatic methods, such as those employing Sortase A or FGE, provide unparalleled site-specificity and generate homogenous products under mild conditions, though they necessitate upfront genetic engineering of the target protein.
The choice of the optimal modification strategy is application-dependent. For applications demanding the highest precision, homogeneity, and conjugate stability, the bioorthogonality of the DBCO-based click chemistry or the specificity of enzymatic methods are often superior. For more routine labeling applications where some heterogeneity is acceptable, the simplicity of NHS ester or maleimide chemistry remains a valuable and cost-effective approach. By carefully considering the quantitative data, protocols, and workflows presented in this guide, researchers can confidently select the most appropriate method to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of DBCO-PEG6-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat DBCO-PEG6-amine as a chemical waste product. Do not dispose of it down the drain or in regular trash. All waste, including contaminated materials, must be collected and managed by a licensed hazardous waste disposal service.
This guide provides detailed procedures for the safe and proper disposal of this compound, a bifunctional linker commonly utilized in bioconjugation and proteomics. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect skin and clothing.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate waste manifest documentation and for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₃₃H₄₅N₃O₈ |
| Molecular Weight | 611.7 g/mol |
| Purity | >96% |
| Storage Temperature | -20°C |
| Solubility | Soluble in DCM, DMSO, DMF |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified chemical waste disposal service. The following steps outline the process for waste segregation, collection, and preparation for pickup.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.
-
The container must be compatible with the chemical.
-
Label the container with the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DMSO, DMF), collect it in a separate, labeled container designated for non-aqueous chemical waste.
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
The container should be clearly marked with the full chemical name and the solvent used.
-
-
Contaminated Labware:
-
Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
-
2. Container Management and Storage:
-
Keep all waste containers securely sealed at all times, except when adding waste.
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents, due to the amine functional group.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
Complete all necessary waste disposal paperwork, including a hazardous waste manifest if required.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
